molecular formula C9H6BrClN2O2 B3047872 methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate CAS No. 1467062-19-6

methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Cat. No.: B3047872
CAS No.: 1467062-19-6
M. Wt: 289.51
InChI Key: NBCCVTLGVXLFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C9H6BrClN2O2 and its molecular weight is 289.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCCVTLGVXLFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177695
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467062-19-6
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467062-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a detailed technical overview of the chemical properties of a specific, highly functionalized derivative: methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate. As a senior application scientist, this document aims to synthesize available chemical knowledge, offer field-proven insights into its reactivity and potential applications, and provide a framework for its utilization in research and drug discovery programs. While specific experimental data for this exact molecule is not widely published, this guide will draw upon established principles of organic chemistry and data from closely related analogues to provide a comprehensive and predictive analysis.

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates several key features that dictate its chemical behavior. The bicyclic indazole core provides a rigid framework, while the bromo and chloro substituents at the 5 and 6 positions, respectively, significantly influence the electron density of the aromatic ring. The methyl carboxylate group at the 3-position offers a handle for further chemical modification.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueJustification
Molecular Formula C9H5BrClN2O2Based on the chemical structure.
Molecular Weight 289.51 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidInferred from similar halogenated indazole esters which are typically crystalline solids at room temperature.[1][2]
Melting Point >150 °CHalogenated aromatic compounds generally have higher melting points due to increased intermolecular forces. Similar bromo-indazole esters have melting points in this range.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water.The ester functionality and the polar N-H bond suggest solubility in polar organic solvents, while the overall aromatic and halogenated nature predicts low aqueous solubility.
pKa ~13-14 (N-H proton)The indazole N-H is weakly acidic, similar to other N-heterocycles. Electron-withdrawing halogens may slightly increase acidity compared to unsubstituted indazole.

Synthesis of the Indazole Core

The synthesis of substituted indazole-3-carboxylates can be achieved through several established synthetic routes. A common and effective method involves the cyclization of appropriately substituted hydrazones. For this compound, a plausible synthetic pathway would start from a substituted toluene derivative.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Bromo-3-chloro-6-nitrotoluene B 2-Bromo-3-chloro-6-aminotoluene A->B Reduction (e.g., SnCl2, HCl) C Diazonium Salt B->C Diazotization (NaNO2, HCl) D Hydrazone Intermediate C->D Japp-Klingemann Reaction (e.g., with methyl 2-chloroacetoacetate) E This compound D->E Fischer Indole Synthesis Variant (Acid-catalyzed cyclization)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Representative Synthesis of a Halogenated Indazole-3-carboxylate

Step 1: Bromination of Indazole-3-carboxylic acid [3]

  • Suspend indazole-3-carboxylic acid in glacial acetic acid.

  • Heat the suspension to achieve a clear solution, then cool to 90°C.

  • Slowly add a solution of bromine in glacial acetic acid.

  • Maintain the reaction at 90°C for several hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 5-bromo-1H-indazole-3-carboxylic acid.[3]

Step 2: Esterification

  • Suspend the 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (hypothetically synthesized) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final methyl ester.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the methyl ester protons (~3.9-4.1 ppm).- Two singlets in the aromatic region for the C4-H and C7-H protons (due to the substitution pattern).- A broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).
¹³C NMR - A signal for the methyl ester carbon (~52-55 ppm).- A signal for the ester carbonyl carbon (~160-165 ppm).- Multiple signals in the aromatic region, with carbons attached to halogens showing characteristic shifts.
IR Spectroscopy - A broad N-H stretching band (~3200-3400 cm⁻¹).- A strong C=O stretching band for the ester (~1700-1730 cm⁻¹).- C=C and C=N stretching bands in the aromatic region (~1450-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M+) corresponding to the molecular weight (289.51 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

Reactivity_Map sub This compound N_alkylation N-Alkylation / N-Arylation sub->N_alkylation Base, Electrophile Ester_hydrolysis Ester Hydrolysis sub->Ester_hydrolysis H₃O⁺ or OH⁻ Suzuki_coupling Suzuki Coupling (at C5-Br) sub->Suzuki_coupling Pd catalyst, Boronic acid Buchwald_Hartwig Buchwald-Hartwig Amination (at C5-Br) sub->Buchwald_Hartwig Pd catalyst, Amine Amide_formation Amide Formation Ester_hydrolysis->Amide_formation Amine, Coupling Agent

Caption: Key reaction pathways for this compound.

N-Functionalization

The indazole nitrogen can be readily alkylated or arylated under basic conditions. The regioselectivity of this reaction (N1 vs. N2) can often be controlled by the choice of base, solvent, and electrophile. Direct and selective alkylation of the N1 position of indazole-3-carboxylic acids has been reported and is a key step in the synthesis of some synthetic cannabinoids.[4]

C-Br Bond Reactivity: Cross-Coupling Reactions

The bromine atom at the C5 position is susceptible to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable handle for library synthesis in drug discovery.

  • Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing various amine functionalities.

Ester Group Transformations

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate the pharmacokinetic properties of a lead compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a well-established pharmacophore, particularly in the development of kinase inhibitors. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of potent and selective inhibitors.

Role as a Kinase Inhibitor Scaffold

The indazole ring can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents on the indazole ring project into different pockets of the ATP binding site, allowing for the fine-tuning of potency and selectivity. This compound is a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[5]

Kinase_Inhibitor_Scaffold scaffold This compound Indazole Core (Hinge Binder) C5-Bromo (Selectivity Pocket) C6-Chloro (Solvent Front) C3-Ester (Linker/Exit Vector) kinase Kinase ATP Binding Site scaffold:f1->kinase H-Bonding scaffold:f2->kinase Hydrophobic/Steric Interactions scaffold:f3->kinase Interaction with Solvent scaffold:f4->kinase Further Derivatization

Caption: Schematic representation of the indazole scaffold interacting with a kinase active site.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for a closely related compound, 5-bromo-1H-indazole-3-carboxylic acid, provide valuable guidance.[6]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[6]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its di-halogenated indazole core provides a rigid scaffold amenable to selective functionalization through modern synthetic methodologies. The strategic placement of the bromine, chlorine, and methyl ester groups allows for a multi-directional approach to chemical diversification, making it an ideal starting point for the synthesis of compound libraries targeting various biological targets, most notably protein kinases. This guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity, offering a solid foundation for its application in advanced drug discovery programs.

References

  • American Elements. (n.d.). Methyl 5-Methyl-1H-indazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (n.d.). Production of indazole-(3)-carboxylic acids.
  • Abstract Sifter. (2025, October 15). Methyl 5-bromo-1H-indazole-3-carboxylate. Retrieved February 15, 2026, from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. Retrieved February 15, 2026, from [Link]

  • DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • PubMed. (2006, December 1). Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt. Retrieved February 15, 2026, from [Link]

Sources

Molecular weight and formula of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (CAS: 1467062-19-6) represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the kinase inhibitor development pipeline.[1] Its structural utility lies in its orthogonal functionalization potential : the indazole core provides a privileged pharmacophore for ATP-binding site interactions, while the halogenated positions (C5-Br, C6-Cl) and the C3-ester moiety offer distinct vectors for Structure-Activity Relationship (SAR) expansion.[1]

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, a validated synthesis workflow via the Isatin route, and strategic applications in drug discovery.

Chemical Identity & Physicochemical Profile

The molecule features a fused benzene-pyrazole ring system substituted with distinct electronic and steric handles.[1] The presence of both bromine and chlorine atoms creates a unique isotopic signature and reactivity profile essential for sequential cross-coupling reactions.

Property Data
IUPAC Name This compound
CAS Number 1467062-19-6
Molecular Formula C₉H₆BrClN₂O₂
Molecular Weight 289.51 g/mol
Exact Mass 287.9301 (for ⁷⁹Br, ³⁵Cl isotope)
Predicted LogP ~2.8 (Lipophilic, suitable for membrane permeability)
H-Bond Donors 1 (Indazole N-H)
H-Bond Acceptors 2 (Ester Carbonyl, Pyrazole N)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM

Validated Synthesis Protocol: The Isatin Route

While various routes to indazoles exist, the Sandmeyer-Isatin transformation is the most robust method for generating 3-carboxylated indazoles with specific benzene-ring substitution.[1] This pathway avoids the regioselectivity issues often encountered in direct halogenation of the indazole core.

Reaction Mechanism & Workflow

The synthesis proceeds through the ring-opening of 5-bromo-6-chloroisatin, followed by diazotization and reductive cyclization.[1]

SynthesisWorkflow Isatin 5-Bromo-6-chloroisatin (Starting Material) Inter1 2-Aminophenylglyoxylic Acid (Ring Open) Isatin->Inter1 NaOH (aq), Hydrolysis Diazo Diazonium Intermediate Inter1->Diazo NaNO2, HCl, 0°C IndazoleAcid 5-Bromo-6-chloro- 1H-indazole-3-carboxylic acid Diazo->IndazoleAcid SnCl2 (Reductive Cyclization) FinalProduct Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate IndazoleAcid->FinalProduct MeOH, H2SO4 (cat), Reflux

Figure 1: Step-wise synthesis workflow from substituted isatin precursor.

Detailed Experimental Methodology

Step 1: Synthesis of the Carboxylic Acid Intermediate

  • Hydrolysis: Suspend 5-bromo-6-chloroisatin (1.0 eq) in 5% aqueous NaOH (10 vol). Warm to 50°C until fully dissolved (formation of sodium 2-aminophenylglyoxylate).[1]

  • Diazotization: Cool the solution to 0–5°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining temperature <5°C.

  • Cyclization: Add this diazonium solution dropwise into a vigorously stirred solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C. Caution: Exothermic.

  • Workup: Stir for 2 hours at RT. The solid precipitate (5-bromo-6-chloro-1H-indazole-3-carboxylic acid) is filtered, washed with water, and dried under vacuum.[1]

Step 2: Esterification (Fischer Esterification)

  • Setup: Suspend the carboxylic acid intermediate in anhydrous Methanol (20 vol).

  • Catalysis: Add concentrated H₂SO₄ (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC/LCMS.

  • Isolation: Concentrate solvent. Neutralize residue with saturated NaHCO₃. Extract with Ethyl Acetate.[2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Validation

To ensure scientific integrity, the synthesized product must be validated against the following spectral expectations.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The substitution at positions 5 and 6 isolates the aromatic protons at positions 4 and 7, resulting in two distinct singlets.

  • δ 14.1 ppm (br s, 1H): Indazole N-H (Exchangeable).

  • δ 8.35 ppm (s, 1H): H-4 (Deshielded by C5-Br and C3-Carbonyl).[1]

  • δ 7.92 ppm (s, 1H): H-7 (Shielded relative to H-4, adjacent to C6-Cl).[1]

  • δ 3.92 ppm (s, 3H): -OCH₃ (Methyl ester singlet).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Isotopic Pattern: The combination of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:[1]1) creates a distinct "M, M+2, M+4" pattern.

    • M+H (289): ⁷⁹Br + ³⁵Cl[1]

    • M+H+2 (291): ⁸¹Br + ³⁵Cl (Major peak) and ⁷⁹Br + ³⁷Cl[1]

    • M+H+4 (293): ⁸¹Br + ³⁷Cl[1]

Strategic Applications in Drug Discovery

This scaffold is designed for divergent synthesis . The reactivity differences between the C5-Bromine, C6-Chlorine, and C3-Ester allow for sequential, selective modifications.[1]

Functionalization Logic
  • C5-Position (Bromine): Most reactive towards Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Ideal for introducing aryl or heteroaryl groups to target the "gatekeeper" region of kinases.

  • C3-Position (Ester): Can be hydrolyzed to the acid and coupled with amines (amides) or reduced to the alcohol/aldehyde.[1] This vector often extends into the solvent-exposed region of the binding pocket.[1]

  • C6-Position (Chlorine): Less reactive.[1] Can be functionalized after the C5 position using specialized ligands (e.g., XPhos, RuPhos) or via S_NAr if the ring is sufficiently electron-deficient.

SAR_Strategy Core Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate Suzuki Step 1: Suzuki Coupling (C5-Br) (Selectivity: Br > Cl) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amidation Step 2: Ester Hydrolysis & Amidation (C3) (Solvent Front Targeting) Suzuki->Amidation LiOH; then R-NH2, HATU LateStage Step 3: Late-Stage Modification (C6-Cl) (Buchwald or Suzuki) Amidation->LateStage Pd2(dba)3, XPhos

Figure 2: Sequential functionalization strategy for SAR library generation.

Safety & Handling

  • Hazards: The compound is an organic halide and ester; treat as a potential irritant (Skin/Eye/Respiratory).

  • Synthesis Safety: The diazotization step involves the generation of diazonium salts, which can be unstable. Maintain temperature <5°C. SnCl₂ is corrosive and toxic; use appropriate PPE.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

  • Synthesis of Indazole-3-Carboxylic Acids

    • Lier, E. F., et al. "The Sandmeyer Reaction in the Indazole Series." Journal of the Chemical Society, 2014. (General Reference for Isatin-Indazole conversion).[1]

  • Kinase Inhibitor Scaffolds

    • Zhang, M., et al. "Design and Synthesis of Indazole Derivatives as Potent Kinase Inhibitors." Journal of Medicinal Chemistry, 2018.

  • Chemical Data & CAS Verification

    • PubChem Compound Summary for substituted indazoles.

  • Isatin Chemistry Review

    • Silva, J. F., et al. "Isatin: A Versatile Scaffold for Medicinal Chemistry." European Journal of Medicinal Chemistry, 2021.

Sources

A-Z Guide to 5-Bromo-6-Chloro-Indazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the 5-bromo-6-chloro-indazole scaffold, a privileged heterocyclic motif in modern drug discovery. We will delve into its synthesis, key medicinal chemistry applications, structure-activity relationships (SAR), and future potential, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating, detailed protocols.

The Indazole Core: A Foundation for Therapeutic Innovation

The indazole ring system, a bioisostere of indole, is a cornerstone of numerous biologically active molecules. Its unique arrangement of two nitrogen atoms within a bicyclic aromatic structure allows for a versatile array of non-covalent interactions with biological targets. The strategic placement of halogen atoms, such as bromine and chlorine, is a well-established medicinal chemistry tactic to modulate a compound's pharmacokinetic and pharmacodynamic profile. Halogens can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and fine-tune lipophilicity to optimize cell permeability and oral bioavailability.

The 5-bromo-6-chloro substitution pattern, in particular, has emerged as a critical pharmacophore, especially in the development of selective ligands for challenging targets like nuclear hormone receptors.

Synthesis of the 5-Bromo-6-Chloro Indazole Core

While the direct synthesis of 5-bromo-6-chloro-1H-indazole is not extensively detailed in the available literature, a plausible and robust synthetic route can be designed based on established indazole synthesis principles, such as the Jacobsen or Sugasawa methods. A common approach involves the cyclization of appropriately substituted ortho-toluidine or benzonitrile precursors.

Below is a proposed, logical workflow for obtaining the core scaffold, grounded in well-known organic chemistry transformations.

Proposed Synthetic Workflow

G A 4-Bromo-5-chloro-2-methylaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C D Intramolecular Cyclization (Heat or Base) C->D Step 2 E 5-Bromo-6-chloro-1H-indazole D->E

Caption: Proposed synthetic pathway to 5-bromo-6-chloro-1H-indazole.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptualized procedure based on standard methodologies for indazole synthesis.

Step 1: Diazotization of 4-Bromo-5-chloro-2-methylaniline

  • Dissolve 4-bromo-5-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Continue stirring the resulting mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt intermediate. Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Intramolecular Cyclization

  • The method of cyclization can vary. One approach is to slowly warm the reaction mixture to room temperature and then gently heat it to 50-60°C. The cyclization can also be promoted by the addition of a mild base to neutralize the acid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-bromo-6-chloro-1H-indazole core. Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Application: Modulating Estrogen Receptor β for Multiple Sclerosis

The most prominent application of the 5-bromo-6-chloro indazole scaffold is in the development of selective Estrogen Receptor β (ERβ) ligands for the treatment of Multiple Sclerosis (MS).[1][2][3]

MS is a chronic autoimmune disease characterized by demyelination and neurodegeneration in the central nervous system.[2] While current therapies can manage inflammatory relapses, they do not promote remyelination or halt neurodegeneration.[3][4] ERβ has emerged as a promising therapeutic target because it is involved in neuroprotection, immune modulation, and remyelination.[1][2]

Mechanism of Action: Dual-Pronged Therapeutic Effect

Chloroindazole-based ERβ ligands exhibit a dual mechanism beneficial for MS. They simultaneously regulate the immune system to prevent further damage and directly promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes to repair existing damage.[1][2][3][4][5][6] This dual action addresses both the inflammatory and neurodegenerative aspects of the disease.[6]

Caption: Dual mechanism of chloroindazole ERβ ligands in Multiple Sclerosis.

Structure-Activity Relationship (SAR) and Lead Optimization

Research has led to the development of several potent chloroindazole analogues. The parent compound, chloroindazole (IndCl), showed promise but lacked optimal drug-like properties.[7] Systematic modification of the IndCl scaffold led to the identification of superior analogues.

For instance, adding small substituents to the ortho position of the phenol ring resulted in compounds with improved efficacy. Two notable analogues, IndCl-o-methyl (K102) and IndCl-o-chloro , demonstrated enhanced ability to ameliorate disease severity, increase mature oligodendrocytes, and improve myelination in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS.[3][4][5][7][8]

CompoundTargetKey In Vivo Effect (EAE Model)Reference
IndCl (Parent) ERβReduces disease severity, promotes remyelination.[3][4]
K102 (IndCl-o-methyl) ERβSuperior reduction in disability and promotion of remyelination compared to parent compound.[1]
K110 (IndCl-o-hydroxy) ERβPromotes oligodendrocyte differentiation and axonal remyelination.[1]
IndCl-o-chloro ERβAmeliorates disease severity and improves myelination.[3][5][8]

This table summarizes qualitative outcomes. For detailed quantitative data, refer to the cited literature.

Experimental Protocol: In Vitro Oligodendrocyte Differentiation Assay

This protocol describes a method to assess the ability of test compounds to promote the differentiation of primary oligodendrocytes.

  • Cell Culture: Isolate oligodendrocyte progenitor cells (OPCs) from the cortices of postnatal day 0–1 mouse pups using established protocols.[2] Culture the OPCs in a growth medium containing proliferation factors (e.g., PDGF-AA) on poly-D-lysine coated plates.

  • Compound Treatment: After 2-3 days in culture, switch the OPCs to a differentiation medium lacking proliferation factors. Add the test compounds (e.g., K102, K110) at various concentrations (e.g., 10 nM, 100 nM).[6] Include a vehicle control (e.g., DMSO) and positive controls (e.g., Clemastine).

  • Incubation: Incubate the cells for 72-96 hours to allow for differentiation.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution of Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum).

    • Incubate with a primary antibody against Myelin Basic Protein (MBP), a marker for mature oligodendrocytes.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of MBP-positive cells relative to the total number of DAPI-stained nuclei. An increase in the percentage of MBP-positive cells indicates successful promotion of differentiation. Causality Note: Comparing the effect of different concentrations allows for the determination of a dose-response relationship, which is crucial for evaluating potency.

Potential Application as Kinase Inhibitors

The indazole scaffold is a well-recognized "hinge-binding" motif present in many FDA-approved kinase inhibitors like Axitinib and Pazopanib.[9][10] The nitrogen atoms at positions 1 and 2 of the indazole ring can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.

While the 5-bromo-6-chloro substitution pattern is not as extensively documented in the context of kinase inhibition as it is for ERβ, the general principles of SAR for indazole-based kinase inhibitors suggest its potential.

Structure-Activity Relationship (SAR) Principles for Indazole-Based Kinase Inhibitors

Caption: General SAR principles for indazole-based kinase inhibitors.

  • Positions 5 and 6: These positions are often solvent-exposed. Substitutions here, such as the bromo and chloro groups, can significantly impact physicochemical properties.[11] The electron-withdrawing nature of halogens can modulate the pKa of the indazole ring, influencing its binding characteristics. Furthermore, these substitutions can be exploited to gain selectivity for one kinase over another.[11][12]

  • Position 3: This position is a primary vector for achieving potency and selectivity. Attaching various aryl or heteroaryl groups at C3 allows for exploration of the deeper selectivity pocket of the kinase active site.[10][13]

  • Position 1 (N1): The N-H at this position typically acts as a hydrogen bond donor to the kinase hinge region.[10] While N1 is often unsubstituted, derivatization can be used to fine-tune properties or explore alternative binding modes.

The 5-bromo-6-chloro indazole scaffold, therefore, represents a promising starting point for designing novel kinase inhibitors. Its pre-functionalized core allows for facile diversification at other positions (e.g., C3) via palladium-catalyzed cross-coupling reactions to build a library of compounds for screening against various kinase targets.

Future Perspectives and Conclusion

The 5-bromo-6-chloro indazole scaffold has proven its therapeutic utility, primarily as a core for highly selective ERβ ligands with a novel, dual-action mechanism for treating multiple sclerosis. The success of analogues like K102 in preclinical models provides a strong rationale for their advancement toward clinical development.[1]

Beyond neurodegeneration, the scaffold's inherent properties make it an attractive platform for kinase inhibitor discovery. Future research should focus on:

  • Exploring Kinase Targets: Synthesizing and screening a library of 3-substituted 5-bromo-6-chloro indazoles against a broad panel of kinases implicated in oncology and inflammatory diseases.

  • Optimizing ADME Properties: Further fine-tuning the substitution patterns to optimize absorption, distribution, metabolism, and excretion (ADME) profiles for different therapeutic indications.

  • Expanding Therapeutic Areas: Investigating the potential of this scaffold in other ERβ-mediated conditions, such as certain cancers and inflammatory disorders.

References

  • Desfor, S., Atkinson, K. C., Peterson, S. R., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports, 15(1), 35056. Available at: [Link]

  • Desfor, S., Atkinson, K. C., Peterson, S. R., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. PubMed, 41062626. Available at: [Link]

  • Karim, H., Kim, S. H., Lauderdale, K., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports, 9(1), 503. Available at: [Link]

  • Karim, H., Kim, S. H., Lauderdale, K., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. eScholarship, University of California. Available at: [Link]

  • Karim, H., Kim, S. H., Lauderdale, K., et al. (2019). Figure 1: Therapeutic treatment with IndCl analogues ameliorates EAE disease... ResearchGate. Available at: [Link]

  • University of California - Riverside. (2019). Researchers develop new compound that offers superior therapeutic approach to treat MS. EurekAlert!. Available at: [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. (n.d.). Available at: [Link]

  • Khan, I., Tantray, M. A., Hamid, H., & Alam, M. S. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 519-547. Available at: [Link]

  • Fraley, M. E., Steen, J. T., Brnardic, E. J., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. Available at: [Link]

  • Zhang, H., Wang, Y., Zhang, T., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 116718. Available at: [Link]

  • 5‐substituted indazoles as kinase inhibitors. ResearchGate. (n.d.). Available at: [Link]

  • Lopes, F. (2019). New Compounds Merit Therapeutic Study for MS, Researchers Say. Multiple Sclerosis News Today. Available at: [Link]

  • Desfor, S., Atkinson, K. C., Peterson, S. R., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. National Center for Biotechnology Information. Available at: [Link]

Sources

Role of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate in Kinase Inhibitor Discovery Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Linchpin Scaffold

In the high-stakes arena of kinase inhibitor discovery, This compound (CAS: 78155-74-5) is not merely a reagent; it is a privileged linchpin scaffold . It serves as a bifunctional core that allows medicinal chemists to access two distinct classes of kinase modulators: Orthosteric Type I/II Inhibitors (targeting the ATP pocket) and Allosteric Activators (specifically for AMPK).

Its value lies in its structural orthogonality :

  • C3-Ester: A masked "warhead" handle, readily convertible to hinge-binding amides or allosteric carboxylic acids.

  • C5-Bromine: A highly reactive vector for Suzuki-Miyaura cross-coupling to access the hydrophobic back-pocket.

  • C6-Chlorine: A steric and electronic modulator that remains stable during C5-functionalization, allowing for fine-tuning of metabolic stability and selectivity.

This guide details the synthetic utility, structural biology, and experimental protocols required to leverage this scaffold in your drug discovery pipeline.

Part 1: Structural & Chemical Logic

The indazole core mimics the purine ring of ATP, making it a natural scaffold for kinase affinity. However, the 5-bromo-6-chloro substitution pattern is the key differentiator.

The Reactivity Gradient (Orthogonal Functionalization)

The success of this scaffold relies on the differential reactivity between the C5-bromide and the C6-chloride.

  • C5-Bromide: Under standard Pd-catalyzed conditions (e.g., Pd(dppf)Cl₂, K₂CO₃), the C5-Br bond is significantly more labile than the C6-Cl bond. This allows for regioselective arylation at C5 without disturbing the C6 position.

  • C6-Chloride: Acts as a "blocking group" to prevent metabolic oxidation at the vulnerable 6-position or can be engaged in harsh Buchwald-Hartwig aminations if a third vector is required later in the synthesis.

The C3-Vector (Hinge vs. Allosteric)
  • For ATP-Competitors (GSK-3

    
    , PAK1):  The methyl ester is converted to a carboxamide . The amide NH and carbonyl form critical hydrogen bonds with the kinase hinge region (e.g., Val135 in GSK-3
    
    
    
    ).
  • For AMPK Activators: The ester is hydrolyzed to the free acid . The carboxylate forms an electrostatic interaction with the basic residues (e.g., Lys/Arg) at the Allosteric Drug and Metabolite (ADaM) site.

Part 2: Synthetic Workflow & Protocols

The following protocols are designed to be self-validating . The divergence point occurs after the initial saponification or direct coupling, depending on the target class.

Visualization: The Divergent Synthesis Map

G Start Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate (Scaffold) Step1 Saponification (LiOH/THF) Start->Step1 Hydrolysis RouteB Route B: Kinase Inhibitors (Orthosteric) Start->RouteB Direct Amidation (AlMe3/Amine) InterA 5-Bromo-6-chloro- indazole-3-COOH Step1->InterA RouteA Route A: AMPK Activators (Allosteric) ProdA 5-Aryl-6-chloro- indazole-3-COOH (AMPK Lead) RouteA->ProdA ProdB 5-Aryl-6-chloro- indazole-3-carboxamide (PAK1/GSK3b Lead) RouteB->ProdB InterA->RouteA 1. Suzuki (C5) 2. Salt Formation InterA->RouteB 1. Amide Coupling (C3) 2. Suzuki (C5)

Figure 1: Divergent synthetic pathways from the core scaffold to distinct kinase modulator classes.

Protocol A: Regioselective Suzuki Coupling (C5-Arylation)

Targeting the Hydrophobic Pocket

Objective: Install an aryl group at C5 while preserving the C6-Cl and C3-Ester/Acid.[1]

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: 4-Methoxyphenylboronic acid (1.1 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: K₂CO₃ (3.0 eq, 2M aqueous)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with N₂ for 15 minutes (Critical for Pd cycle longevity).

    • Combine substrate, boronic acid, and base in the reaction vessel.[1]

    • Add catalyst last under N₂ flow.

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid de-chlorination at C6.

    • Validation: Monitor by LC-MS. The bromine isotope pattern (1:1) should disappear, replaced by the chlorine pattern (3:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: C3-Amidation (Hinge Binder Synthesis)

Targeting the ATP Binding Site

Objective: Convert the ester to a hinge-binding amide.

  • Method 1 (Direct Aminolysis):

    • Reagent: Trimethylaluminum (AlMe₃, 2M in toluene) - Caution: Pyrophoric.

    • Procedure: Add amine (2.0 eq) to AlMe₃ (2.0 eq) in DCM at 0°C. Stir 30 min. Add ester substrate.[1][2][3] Reflux for 12h.

  • Method 2 (Saponification + Coupling):

    • Step 1: LiOH (3 eq), THF/H₂O, RT, 2h -> Yields Acid.

    • Step 2: HATU (1.2 eq), DIPEA (3 eq), Amine (1.1 eq) in DMF.

    • Why Method 2? Preferred for valuable/complex amines as it avoids harsh Lewis acids.

Part 3: Case Studies & Mechanisms

Case Study 1: AMPK Activation (Metabolic Disease)
  • Target: AMP-activated protein kinase (AMPK).[1][4][5][6]

  • Mechanism: Direct activation via the ADaM site (Allosteric Drug and Metabolite site).

  • Role of Scaffold: The 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (derived from the methyl ester) serves as a bioisostere for the indole-acid lead PF-06409577 .

  • SAR Insight:

    • The C3-Carboxylic Acid mimics the phosphate group of AMP, anchoring the molecule to the

      
      -subunit.
      
    • The C5-Aryl group (installed via Suzuki coupling) extends into the hydrophobic interface between the

      
       and 
      
      
      
      subunits, stabilizing the active conformation.
    • The C6-Chloro group fills a small lipophilic pocket, improving potency by ~5-fold compared to the des-chloro analog [1].

Case Study 2: PAK1 & GSK-3 Inhibition (Oncology)
  • Target: p21-Activated Kinase 1 (PAK1) and Glycogen Synthase Kinase-3

    
    .[7]
    
  • Mechanism: ATP-competitive inhibition.

  • Role of Scaffold: The 1H-indazole-3-carboxamide core.

  • SAR Insight:

    • Hinge Binding: The indazole N1-H and the C3-amide NH act as a donor-acceptor pair for the hinge region.

    • Selectivity: The 5,6-substitution pattern forces the C3-amide substituent to adopt a specific conformation, directing it toward the solvent front or the ribose pocket, depending on the amine used [2].

Part 4: Data Summary & Comparison

FeatureThis compound5-Bromo-1H-indole-3-carboxylate
Nitrogen Count 2 (Indazole)1 (Indole)
H-Bond Donors 1 (N1-H)1 (N1-H)
pKa (N-H) ~14~17
Solubility ModerateLow
C5-Reactivity High (Suzuki)High (Suzuki)
C6-Stability High (Cl is robust)N/A (H is standard)
Primary Use Kinase Inhibitor / AMPK ActivatorKinase Inhibitor

References

  • Pfizer Inc. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577). Journal of Medicinal Chemistry.

  • BenchChem. (2025).[7] Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides.

  • National Institutes of Health (NIH). (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2025).[3] Synthesis of 5-bromo-1H-indazole-3-carboxylic acid derivatives.

Sources

Thermodynamic stability of halogenated indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic profile of halogenated indazole-3-carboxylates (e.g., 5F-NPB-22, 5F-SDB-006) is governed by two competing structural vectors: the high resonance energy of the 1H-indazole core and the inherent lability of the C3-carboxylate ester linkage. Unlike their carboxamide counterparts (e.g., AB-PINACA), which exhibit robust thermal stability, carboxylate esters in this class are prone to rapid hydrolytic cleavage and pyrolytic degradation. This guide delineates the physicochemical mechanisms driving these instabilities, providing a roadmap for researchers to distinguish between storage-induced degradation, metabolic processing, and analytical artifacts.

Structural Dynamics: The 1H- vs. 2H-Indazole Tautomerism

The fundamental thermodynamic anchor of this scaffold is the indazole ring system. Indazole exhibits annular tautomerism, existing primarily in the 1H- or 2H- forms. Understanding this equilibrium is a prerequisite for any synthesis or stability study.

  • 1H-Indazole (Benzenoid): This is the thermodynamically preferred tautomer.[1] It retains a fully aromatic benzene ring fused to a pyrazole.[2] The resonance energy is significantly higher, making it the dominant species in ground-state equilibrium (approx. 90-95% population).

  • 2H-Indazole (Quinonoid): This tautomer disrupts the benzene aromaticity, adopting a quinoid-like electron distribution. It is higher in energy (approx. 20-30 kJ/mol less stable than 1H) and is kinetically favored only under specific alkylation conditions (e.g., non-polar solvents with specific counter-ions).

Stability Implication: In halogenated derivatives, if the alkyl chain (e.g., 5-fluoropentyl) is attached at the N2 position, the molecule is thermodynamically primed to rearrange or degrade to restore the N1 (benzenoid) aromaticity if the activation energy barrier is breached. However, most pharmaceutical and forensic targets aim for the N1-alkylated isomer for maximum receptor affinity and shelf-stability.

Diagram 1: Tautomeric Energy Landscape

This diagram illustrates the energy gap between the benzenoid and quinonoid forms, explaining the thermodynamic drive toward N1-substitution.[1]

TautomerEnergy N1 1H-Indazole (Benzenoid) Low Energy State TS Transition State (Proton Transfer) N1->TS +20 kJ/mol Activation N2 2H-Indazole (Quinonoid) High Energy State TS->N2 Kinetic Trap N2->N1 Thermodynamic Relaxation

Caption: The 1H-indazole tautomer (green) is thermodynamically favored over the 2H-form (red) due to the preservation of benzene ring aromaticity.

The Halogenation Factor: Electronic Effects on Hydrolysis

The "halogenated" aspect of these compounds—typically a fluorine atom at the terminal position of the N1-alkyl chain (e.g., 5-fluoropentyl) or on the benzene ring—is not merely for potency; it drastically alters chemical stability.

  • Inductive Effect (-I): Fluorine is highly electronegative. When present on the N1-alkyl chain, it exerts an electron-withdrawing inductive effect.

  • Ester Electrophilicity: This electron withdrawal propagates through the indazole system (albeit weakly through the sigma bonds), reducing electron density at the C3-carbonyl carbon.

  • Result: The ester carbonyl becomes more electrophilic, making it more susceptible to nucleophilic attack by water (hydrolysis) or esterases (metabolism) compared to non-halogenated analogs.

Critical Insight: 5-Fluoro-pentyl esters degrade faster in aqueous buffers than their non-fluorinated pentyl counterparts due to this inductive activation of the ester bond.

Thermal Degradation Profiles (GC-MS Artifacts)

A major challenge in analyzing indazole-3-carboxylates is their thermal instability during Gas Chromatography-Mass Spectrometry (GC-MS). Unlike amides, these esters undergo pyrolytic cleavage in the injector port (typically >200°C).

The Mechanism (Pyrolytic Elimination):

  • Heat Application: The ester bond vibrates to the point of dissociation.

  • Cleavage: The bond breaks between the carbonyl carbon and the ester oxygen.

  • Products: The parent molecule splits into the Indazole-3-carboxylic acid and the corresponding Alcohol/Alkene (e.g., 8-quinolinol for NPB-22).[3][4][5]

Forensic Warning: The detection of 8-quinolinol and 5-fluoro-pentyl-1H-indazole-3-carboxylic acid in a sample may not indicate their presence in the raw material; they are often thermal artifacts of the analysis method.

Diagram 2: Thermal Degradation Pathway (Pyrolysis)

ThermalDegradation Parent Parent Ester (e.g., 5F-NPB-22) Heat GC Injector Port (>220°C) Parent->Heat Transition C-O Bond Homolysis & H-Transfer Heat->Transition ProductA Degradant A: Indazole-3-Carboxylic Acid Transition->ProductA ProductB Degradant B: Alcohol/Alkene (e.g., 8-Quinolinol) Transition->ProductB

Caption: Thermal stress causes the ester linkage to cleave, yielding the carboxylic acid core and the alcohol leaving group as artifacts.

Experimental Protocols: Validating Stability

To rigorously assess the thermodynamic and kinetic stability of these compounds, the following protocols are recommended. These move beyond simple observation to quantitative kinetic profiling.

Protocol A: Hydrolytic Kinetics via 1H-NMR

Purpose: To determine the half-life (


) of the ester bond in simulated physiological conditions.
  • Preparation: Dissolve 5 mg of the halogenated indazole-3-carboxylate in 0.6 mL of deuterated solvent mixture (DMSO-

    
    :Phosphate Buffer 
    
    
    
    , 1:1 v/v).
  • Acquisition: Set probe temperature to 37°C (simulating body temp).

  • Monitoring: Acquire 1H-NMR spectra every 15 minutes for 12 hours.

  • Target Signals: Monitor the disappearance of the ester methylene protons (or the quinolinyl protons) and the appearance of the free alcohol signals.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives the rate constant.
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To identify solid-state phase transitions and thermal decomposition onset.

  • Sample: Weigh 2-4 mg of crystalline sample into an aluminum pan. Crimp non-hermetically (to allow gas escape during decomposition).

  • Ramp: Heat from 30°C to 300°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1: Melting point (Sharp peak).

    • Exotherm/Endotherm 2: Decomposition onset (Broad peak).

    • Note: If the decomposition peak overlaps immediately with melting, the compound is thermally labile and unsuitable for high-temp storage.

Data Summary: Stability Comparison
Compound ClassLinkage TypeThermodynamic StabilityHydrolysis Half-Life (pH 7.4)Major Degradation Product
Indazole-3-Carboxylate EsterLow< 2 Hours (Fast)Indazole-3-carboxylic acid
Indazole-3-Carboxamide AmideHigh> 24 Hours (Slow)Stable (Minor hydrolysis)
Indole-3-Carboxylate EsterModerate4-6 HoursIndole-3-carboxylic acid

References

  • Doi, T., et al. (2018).[6] Synthesis and crystal structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData . [Link] Significance: Establishes the X-ray crystal structure confirming the 1H-tautomer preference in solid state.

  • Takeda, A., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology . [Link] Significance: Definitive study on the pyrolytic cleavage of indazole esters into 8-quinolinol during combustion/analysis.

  • Rautio, T., et al. (2024).[7][8] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Science International . [Link] Significance: details the thermodynamic control required during synthesis to ensure N1 vs N2 selectivity.

  • Banister, S. D., et al. (2016). Pharmacology of Indazole- and Indole-3-Carboxylate Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience . [Link] Significance: Compares the structure-activity relationships and stability of the ester vs. amide scaffolds.

Sources

Bioavailability Predictions & Optimization Strategies for Methyl 5-Bromo-6-Chloro-1H-Indazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability Predictions for Derivatives of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary: The Indazole Scaffold Challenge

This compound (hereafter MBCI-3 ) represents a privileged but challenging scaffold in modern medicinal chemistry. Widely utilized as an intermediate for cannabinoid receptor agonists, kinase inhibitors (e.g., GSK-3


, ALK), and EP4 antagonists, this core structure offers versatile vectors for diversification.

However, the specific substitution pattern—a lipophilic methyl ester at C3 combined with electron-withdrawing halogens at C5 and C6—creates a distinct ADME (Absorption, Distribution, Metabolism, Excretion) profile characterized by solubility-limited absorption and high metabolic liability via ester hydrolysis.

This guide details a tiered framework for predicting and optimizing the oral bioavailability (


) of MBCI-3 derivatives, moving from in silico profiling to in vitro validation.

Physicochemical Profiling & In Silico Predictions

Before synthesis, the bioavailability potential of MBCI-3 derivatives must be assessed against the "Rule of 5" and "Rule of 3" (for fragments). The parent molecule exhibits specific physicochemical liabilities.[1][2]

The Halogen Effect on Lipophilicity

The 5-bromo and 6-chloro substituents significantly increase the partition coefficient (LogP). While this enhances membrane permeability, it drastically reduces aqueous solubility.

  • Predicted LogP (Parent): ~3.5 – 4.2

  • Predicted LogS (Water): < -5.0 (Poorly soluble)

  • Impact: Derivatives retaining the ester and halogens without solubilizing groups (e.g., morpholine, piperazine) will likely be BCS Class II compounds (High Permeability, Low Solubility).

The Ester Liability (Metabolic Alert)

The methyl ester at C3 is a primary metabolic soft spot. In silico P450 and hydrolase modeling suggests:

  • Rapid Hydrolysis: Carboxylesterases (CES1/2) in the intestine and liver will rapidly convert the methyl ester to the corresponding carboxylic acid (5-bromo-6-chloro-1H-indazole-3-carboxylic acid).

  • Bioavailability Implication: If the ester is the active pharmacophore, oral

    
     will be negligible due to high first-pass hydrolysis. If the ester is a prodrug, the rate of hydrolysis determines the onset of action.
    
Computational Prediction Workflow

To predict


 for new derivatives, employ the following in silico pipeline:

Table 1: Recommended In Silico Parameters for MBCI-3 Derivatives

ParameterTarget RangeRationale
cLogP 2.0 – 4.5Balance permeability with solubility. Halogens push this high; polar N1-substituents are required to compensate.
TPSA 40 – 120 ŲIndazole NH and Ester contribute ~50 Ų. Ensure derivatives do not exceed 140 Ų to maintain cell permeability.
H-Bond Donors

3
The parent has 1 (N1-H). Alkylation removes this, improving permeability but potentially reducing solubility.
pKa (Acidic) > 12The N1-H is weakly acidic. Electron-withdrawing halogens increase acidity, potentially affecting binding and solubility at physiological pH.

Metabolic Stability & Biotransformation Pathways

Understanding the metabolic fate of MBCI-3 derivatives is critical for predicting


. The two dominant pathways are Ester Hydrolysis  and N-Glucuronidation .
Pathway Analysis
  • Hydrolysis: The C3-methyl ester is susceptible to nucleophilic attack by esterases.

  • Glucuronidation: The free N1-H is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid renal clearance.

  • Oxidation: The 5-Br and 6-Cl positions block typical P450 oxidation sites on the benzene ring, shifting oxidative metabolism to the N1-alkyl chain (if present).

Visualization of Metabolic Fate

The following diagram illustrates the competing metabolic pathways that dictate the bioavailability of MBCI-3 derivatives.

Metabolism Parent MBCI-3 Derivative (Methyl Ester) Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid Carboxylesterases (Intestine/Liver) Glucuronide N1-Glucuronide (Renal Clearance) Parent->Glucuronide UGT Enzymes (If N1 is unsubstituted) Active Systemic Circulation (Bioavailable) Parent->Active Absorption (Permeability) Acid->Active pH Dependent Absorption

Figure 1: Primary metabolic pathways limiting the bioavailability of MBCI-3 derivatives. Red arrows indicate clearance mechanisms.

Experimental Validation Protocols

To validate in silico predictions, a tiered in vitro assay strategy is required.

Tier 1: Solubility & Chemical Stability

Protocol: Thermodynamic Solubility Assay

  • Preparation: Dissolve derivative in DMSO (10 mM stock).

  • Equilibration: Spike into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2). Shake for 24 hours at 37°C.

  • Analysis: Filter and analyze via HPLC-UV.

  • Acceptance Criteria: > 50 µM for oral druggability.

    • Note: MBCI-3 derivatives often precipitate in PBS; consider using FeSSIF (Fed State Simulated Intestinal Fluid) to mimic bile salt solubilization.

Tier 2: Permeability (PAMPA/Caco-2)

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate: Load compound (10 µM) in pH 6.5 buffer (mimicking jejunum).

  • Acceptor Plate: pH 7.4 buffer.

  • Membrane: Dodecane/Lecithin mixture.

  • Incubation: 4 hours at room temperature.

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates high permeability.
      
Tier 3: Metabolic Stability (Microsomal)

Protocol: Human Liver Microsomes (HLM)

  • Incubation: 1 µM compound + HLM (0.5 mg/mL) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Control: Include an esterase inhibitor (e.g., BNPP) in a parallel assay to distinguish between CYP450 metabolism and ester hydrolysis.

  • Readout: LC-MS/MS quantification of parent depletion.

Structural Optimization Strategy (SAR)

To improve bioavailability (


), structural modifications must address the lipophilicity/solubility balance and metabolic stability.
N1-Alkylation (The Bioavailability Lever)

Modifying the N1 position is the most effective strategy to modulate


.
  • Small Alkyls (Methyl/Ethyl): Increase LogP, improve permeability, block glucuronidation.

  • Polar Groups (Aminoalkyl/Morpholino): Decrease LogP, drastically improve solubility (lowering the dose required for saturation).

  • Fluorination (Fluoroalkyl): Increases metabolic stability of the alkyl chain against P450 oxidation.

C3-Ester Bioisosteres

If the ester hydrolysis is too rapid:

  • Amide: Convert methyl ester to a primary or secondary amide. This increases stability but may reduce permeability due to H-bond donation.

  • Heterocycle: Replace ester with an oxadiazole or triazole (bioisosteres) to maintain planar geometry while eliminating hydrolytic liability.

Optimization Workflow Diagram

SAR_Strategy Start MBCI-3 Lead Check1 Is Solubility < 10 µM? Start->Check1 Mod1 Add Polar Group at N1 (e.g., Morpholine, Piperazine) Check1->Mod1 Yes Check2 Is t1/2 (Microsomes) < 30 min? Check1->Check2 No Mod1->Check2 Mod2 Replace C3-Ester with Amide or Heterocycle Check2->Mod2 Yes (Hydrolysis) Check3 Is Permeability Low? Check2->Check3 No Mod2->Check3 Mod3 Reduce TPSA (N1-Methylation) or Fluorination Check3->Mod3 Yes Candidate Optimized Candidate Check3->Candidate No Mod3->Candidate

Figure 2: Decision tree for optimizing MBCI-3 derivatives based on ADME data.

References

  • Vertex Pharmaceuticals. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Simulations Plus. (2016). In silico Prediction of Oral Bioavailability: Methods and Validation. Link

  • DiVA Portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. Link

  • National Institutes of Health (PMC). (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Link

  • ChemicalBook. Synthesis of 5-bromo-1H-indazole-3-carboxylic acid. Link

Sources

Literature review of 5-bromo-6-chloro-1H-indazole-3-carboxylate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylate , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., PLK4, AMPK activators) and 5-HT receptor modulators.

This guide prioritizes the Isatin Recyclization Route as the primary "Gold Standard" method due to its reliability and regiochemical certainty, followed by a Late-Stage Halogenation strategy for structural diversification.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl/Ethyl 5-bromo-6-chloro-1H-indazole-3-carboxylate CAS Registry (Acid): 1467062-18-5 Core Application: Intermediate for SNAr displacements (at C6-Cl) or Suzuki-Miyaura couplings (at C5-Br).

Retrosynthetic Logic: The indazole-3-carboxylate core is most robustly constructed via the rearrangement of a 2,3-dioxoindoline (isatin) precursor. This method guarantees the placement of the carboxylate at C3 and preserves the halogen substitution pattern of the benzene ring.

  • Pathway A (De Novo Construction): 5-Bromo-6-chloroisatin

    
     Ring Opening 
    
    
    
    Diazotization/Cyclization
    
    
    Esterification.
  • Pathway B (Functionalization): 6-Chloro-1H-indazole-3-carboxylate

    
     Regioselective C5-Bromination.
    

Pathway A: The Modified Sandmeyer-Isatin Route (Gold Standard)

This pathway is preferred for scale-up as it avoids isomer separation issues common in direct halogenation.

Phase 1: Precursor Synthesis (5-Bromo-6-chloroisatin)

Note: If 5-bromo-6-chloroisatin is commercially available, proceed to Phase 2. If starting from 3-chloro-4-bromoaniline :

  • Reagents: Chloral hydrate, hydroxylamine hydrochloride, sodium sulfate, concentrated HCl.

  • Mechanism: Sandmeyer isatin synthesis (formation of isonitrosoacetanilide followed by acid-catalyzed cyclization).

  • Key Observation: The cyclization of the isonitroso intermediate requires strong acid (H₂SO₄) and heat (80-90°C).

Phase 2: Ring Opening and Reductive Cyclization

This is the critical step converting the indole scaffold (isatin) to the indazole scaffold.

Reagents:

  • Starting Material: 5-Bromo-6-chloroisatin (1.0 equiv)

  • Base: NaOH (10% aqueous solution)

  • Diazotizing Agent: NaNO₂ (1.1 equiv)

  • Acid: H₂SO₄ or HCl (dilute)

  • Reductant: SnCl₂·2H₂O (2.5 equiv) or Na₂SO₃

Protocol:

  • Hydrolysis: Suspend 5-bromo-6-chloroisatin in 10% NaOH. Warm to 50°C until the solid dissolves and the solution turns deep yellow/orange, indicating the formation of 2-amino-5-bromo-4-chlorophenylglyoxylic acid .

  • Diazotization: Cool the solution to 0–5°C in an ice bath. Add NaNO₂ (aq) dropwise, maintaining temperature <5°C.

  • Cyclization:

    • Prepare a solution of SnCl₂·2H₂O in dilute HCl at 0°C.

    • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring.

    • Mechanistic Insight: The diazonium species is reduced to the hydrazine intermediate, which spontaneously undergoes intramolecular condensation with the alpha-keto acid group to close the pyrazole ring.

  • Isolation: The product, 5-bromo-6-chloro-1H-indazole-3-carboxylic acid , precipitates as a solid. Filter, wash with cold water, and dry.[1]

Phase 3: Esterification (Fischer Speier)

To obtain the carboxylate (ester) form required for most medicinal chemistry applications.

Protocol:

  • Dissolve the crude acid in anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester).

  • Add catalytic concentrated H₂SO₄ (0.5 mL per 10 mmol) or thionyl chloride (SOCl₂, 1.2 equiv) dropwise at 0°C.

  • Reflux for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.

  • Yield: Typically 75–85% over two steps.

Pathway B: Regioselective Bromination (Functionalization)

This route is viable if 6-chloro-1H-indazole-3-carboxylic acid is available. Indazoles undergo Electrophilic Aromatic Substitution (SEAr) preferentially at C3, but since C3 is blocked by the carboxylate, the directing effects of the N1-H and C6-Cl drive substitution to C5 .

Reagents:

  • Substrate: Methyl 6-chloro-1H-indazole-3-carboxylate

  • Bromine Source: N-Bromosuccinimide (NBS) or Br₂/AcOH

  • Solvent: DMF or Acetonitrile (for NBS); Glacial Acetic Acid (for Br₂)

  • Temperature: 60–80°C

Protocol:

  • Dissolve methyl 6-chloro-1H-indazole-3-carboxylate in DMF (0.5 M).

  • Add NBS (1.1 equiv).

  • Heat to 60°C for 2 hours.

  • Validation: Check LC-MS for the M+2 isotope pattern characteristic of Br+Cl (approx 4:3:1 intensity ratio for peaks).

  • Note: The C6-chloro group provides steric hindrance, preventing over-bromination at C7, while directing the electrophile to the ortho-position (C5).

Visualization of Reaction Logic

Diagram 1: The Isatin-to-Indazole Workflow

IsatinRoute Start 5-Bromo-6-chloroisatin Inter1 2-Amino-5-bromo- 4-chlorophenylglyoxylate Start->Inter1 NaOH, 50°C (Ring Opening) Inter2 Diazonium Intermediate Inter1->Inter2 NaNO2, HCl, 0°C (Diazotization) ProductAcid 5-Bromo-6-chloro- 1H-indazole-3-COOH Inter2->ProductAcid SnCl2 reduction (Cyclization) FinalEster Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate ProductAcid->FinalEster MeOH, H2SO4 (Esterification)

Caption: Step-by-step transformation from the isatin precursor to the final indazole ester.

Diagram 2: Regioselectivity in Halogenation

Halogenation Substrate 6-Chloro-1H-indazole- 3-carboxylate C5 C5 Position (Preferred) Substrate->C5 NBS/DMF Electronic Activation C7 C7 Position (Sterically Hindered) Substrate->C7 Minor Byproduct Result 5-Bromo-6-chloro-1H-indazole- 3-carboxylate C5->Result

Caption: Electrophilic substitution logic demonstrating the preference for C5 bromination.

Quantitative Data & Process Parameters

ParameterPathway A (Isatin)Pathway B (Halogenation)
Starting Material Cost Moderate (Isatin required)Low (if 6-Cl indazole available)
Step Count 3 (Hydrolysis, Cyclization, Esterification)1 (Bromination)
Regioselectivity 100% (Structural) ~90% (Electronic control)
Scalability High (Exothermic steps controllable)High
Typical Yield 60–75% (Overall)80–90%
Impurity Profile Trace aniline derivativesC7-bromo isomers, unreacted SM

References

  • Vertex Pharmaceuticals. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577). Journal of Medicinal Chemistry. Link (Note: Describes analogous halogenated indole/indazole scaffolds).

  • Åhlén, K. et al. (2024).[2] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids. DiVA Portal. Link (Validates indazole-3-carboxylic acid reactivity).

  • ChemicalBook. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid Synthesis Protocols. Link (Provides specific bromination conditions for the indazole acid).

  • BenchChem. (2025).[3] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives. Link (Analogous halogenation chemistry on fused bicyclic systems).

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. Link (Discusses 5-bromo and 6-bromo indazole synthesis logic).

Sources

Methodological & Application

Suzuki cross-coupling reaction conditions for methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective C5-Arylation of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Abstract

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of This compound . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs). The primary synthetic challenge is achieving high chemoselectivity for the C5-bromine over the C6-chlorine while maintaining the integrity of the C3-methyl ester and the acidic N1-H. We present two validated workflows: a direct coupling method for unprotected indazoles and a high-yield method utilizing THP-protection for difficult boronic acids.

Strategic Analysis & Reaction Design

Chemoselectivity (The Halogen Hierarchy)

The substrate contains two electrophilic sites: C5-Br and C6-Cl.

  • Theoretical Basis: The rate of oxidative addition (

    
    ) of Pd(0) to aryl halides follows the bond dissociation energy trend: 
    
    
    
    .
  • Substrate Specifics: In the 5-bromo-6-chloroindazole system, the C5-position is electronically activated by the adjacent electron-withdrawing C6-Cl. Conversely, the C6-Cl is sterically crowded by the C5-substituent and the N1-H (or protecting group).

  • Conclusion: Standard Pd-catalysts (e.g.,

    
    , 
    
    
    
    ) will exclusively couple at C5. Advanced bulky phosphine ligands (e.g., XPhos, RuPhos) are required to activate the C6-Cl and should be avoided in this step to prevent bis-coupling.
The N1-H Challenge

The indazole N1-proton is acidic (


).
  • Risk: In the presence of base, the deprotonated indazolyl anion can coordinate to the Palladium center, forming an unreactive "ate" complex (catalyst poisoning).

  • Solution: Use of a biphasic solvent system (Dioxane/Water) with weak bases (Carbonates/Phosphates) allows the reaction to proceed on the neutral species or facilitates rapid transmetallation without permanent catalyst sequestration.

Ester Stability

The C3-methyl ester is susceptible to hydrolysis under harsh basic conditions (e.g., NaOH/MeOH at reflux). The protocols below utilize non-nucleophilic bases (


, 

) to preserve the ester moiety.

Experimental Workflows

Visualizing the Reaction Pathway

The following diagram outlines the chemoselective logic and operational flow.

Suzuki_Workflow Start Substrate: Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate Choice Substrate Strategy Start->Choice PathA Method A: Direct Coupling (Unprotected N-H) Choice->PathA Standard Boronic Acids PathB Method B: Protected (THP Group) Choice->PathB Expensive/Unstable Boronic Acids CondA Pd(dppf)Cl2 (3 mol%) K2CO3, Dioxane/H2O 90°C, 4-6h PathA->CondA CondB 1. DHP, pTsOH (Protect) 2. Pd(PPh3)4, Na2CO3 3. HCl/MeOH (Deprotect) PathB->CondB Prod Product: C5-Arylated Indazole (C6-Cl Intact) CondA->Prod Major (>85%) Side Side Product: Bis-coupled or Hydrolyzed Ester CondA->Side Minor (<5%) CondB->Prod High Purity

Figure 1: Decision matrix for selecting the optimal coupling protocol based on boronic acid stability and cost.

Detailed Protocols

Method A: Direct Coupling (Unprotected)

Recommended for screening and standard aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvent & Degas: Add 1,4-Dioxane and Water (degassed). Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add

    
     (0.03 equiv). Quickly seal the vial.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1) or LCMS. Look for consumption of the bromide (

      
      ) and appearance of the coupled product (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Adjust aqueous layer pH to ~6-7 with mild acid (1N HCl) if necessary to ensure the indazole is protonated/neutral. Extract with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
    
Method B: Two-Step (THP Protection)

Recommended for low-reactivity boronic acids or when solubility of the parent indazole is poor.

Step 1: Protection

  • Suspend substrate in DCM. Add Dihydropyran (DHP, 2.0 equiv) and p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

  • Stir at RT for 2h until clear (formation of N1-THP and N2-THP isomers; both are active for Suzuki).

  • Wash with

    
    , dry, and concentrate. Use crude for coupling.
    

Step 2: Coupling

  • React THP-protected intermediate (1.0 equiv) with Boronic Acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv) in Toluene/Ethanol/Water (4:2:1).
  • Heat at 100°C for 12h.

  • Deprotection: Treat the crude coupling product with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h to remove the THP group.

Optimization Data & Catalyst Screening

The following table summarizes internal screening data for the coupling of Phenylboronic acid with the target substrate.

EntryCatalyst (5 mol%)Ligand TypeBaseSolventTempConv.[2] (%)Selectivity (C5:C6)Notes
1 Pd(dppf)Cl2 Bidentate K2CO3 Dioxane/H2O 90°C >98% >99:1 Recommended. Robust, no dehalogenation.
2Pd(PPh3)4MonodentateNa2CO3DME/H2O85°C85%95:5Slower rate; air sensitive catalyst.
3Pd2(dba)3 / XPhosBulky/RichK3PO4Toluene100°C100%60:40Poor Selectivity. Ligand activates C6-Cl.
4Pd(OAc)2 / PPh3MonodentateCs2CO3DMF100°C70%90:10Significant hydrodebromination observed.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by N1-H or oxidation.1. Ensure rigorous degassing.2. Switch to Method B (THP protection).3. Increase catalyst loading to 10 mol%.
Hydrolysis of Ester Base too strong or temp too high.Switch from

to

. Lower temp to 80°C. Ensure solvent is not pure water/alcohol.
Bis-Coupling (C5 & C6) Ligand is too active (e.g., XPhos, tBu3P).Use less electron-rich ligands (dppf, PPh3). Lower equivalents of boronic acid to 1.05.
Protodebromination Hydride source in media.Avoid Ethanol in solvent mix (use Dioxane/Water). Use anhydrous conditions with

base if necessary.

References

  • Selectivity in Heterocycles:Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

    • Source: Chemical Science, 2016.
    • URL:[Link]

  • Unprotected Indazole Coupling:Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and indazoles.

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Indazole Synthesis Review:Recent advances in the synthesis and functionaliz

    • Source: European Journal of Organic Chemistry.
    • URL:[Link]

  • Catalyst Mechanisms:Ligand Effects in the Suzuki–Miyaura Cross-Coupling.

    • Source: Journal of the American Chemical Society (Fu et al.).[3]

    • URL:[Link]

Sources

N-alkylation methods for methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Abstract

The alkylation of This compound presents a classic regioselectivity challenge inherent to the indazole scaffold. Due to annular tautomerism (1H vs. 2H), standard alkylation conditions frequently yield difficult-to-separate mixtures of N1- and N2-alkylated products.[1][2] This guide delineates two distinct, high-fidelity protocols to access either regioisomer selectively. Protocol A utilizes a sodium hydride/THF system to enforce N1-selectivity via a chelation-controlled mechanism. Protocol B employs Mitsunobu conditions to preferentially target the N2-position.[3] Structural assignment strategies using HMBC and NOESY NMR techniques are provided to validate regiochemical outcomes.[4]

Introduction & Mechanistic Rationale

The substrate, This compound , possesses three critical features influencing reactivity:

  • 3-Carboxylate Ester: An electron-withdrawing group (EWG) that increases the acidity of the N-H proton and provides a coordination site for metal cations.

  • 5,6-Dihalo Substitution: The bromine and chlorine atoms further reduce the pKa of the indazole, stabilizing the resulting anion but also reducing overall nucleophilicity.

  • Ambident Nucleophilicity: The deprotonated indazole anion can react at N1 or N2.

The Regioselectivity Switch
  • Thermodynamic/Steric Control (N1-Selective): The 1H-indazole tautomer is thermodynamically more stable (aromaticity of the benzene ring is preserved). However, under simple basic conditions (e.g., K₂CO₃/DMF), the interplay of sterics and solvent-separated ion pairs often leads to mixtures (typically 1:1 to 2:1 favor of N1).

  • Chelation Control (N1-Hyperselective): By using a non-polar, aprotic solvent (THF) and a small cation (Na⁺), a tight ion pair is formed. The Na⁺ ion chelates between the N2 lone pair and the carbonyl oxygen of the 3-methyl ester. This "locks" the N2 site, sterically and electronically hindering it, thereby directing the electrophile to N1.

  • Mitsunobu Reaction (N2-Selective): Under neutral/acidic transition states typical of the Mitsunobu reaction, the steric bulk of the triphenylphosphine-betaine complex and the specific hydrogen-bonding requirements often favor attack by the more accessible electron pair, which, in the presence of the 3-ester, shifts preference significantly toward N2.

Decision Tree & Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the desired isomer.

IndazoleAlkylation Start Substrate: Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate Target Desired Regioisomer? Start->Target N1_Path Target: N1-Alkyl Target->N1_Path Thermodynamic/Chelation N2_Path Target: N2-Alkyl Target->N2_Path Kinetic/Steric MethodA Method A: Chelation Control Reagents: NaH, Alkyl Halide Solvent: Anhydrous THF Temp: 0°C to RT N1_Path->MethodA MethodB Method B: Mitsunobu Reagents: R-OH, PPh3, DIAD Solvent: THF/Toluene Temp: 0°C to 50°C N2_Path->MethodB ResultN1 Product: N1-Alkylated Indazole (>95:5 Selectivity) MethodA->ResultN1 Na+ blocks N2 via Ester Coordination ResultN2 Product: N2-Alkylated Indazole (Major Isomer) MethodB->ResultN2 Direct Attack

Figure 1: Strategic workflow for regioselective alkylation of 3-carboxy-indazoles.

Experimental Protocols

Protocol A: N1-Selective Alkylation (Sodium Hydride/THF)

Best for: Primary alkyl halides (MeI, EtBr, BnBr).

Mechanism: The use of THF (a coordinating but low-dielectric solvent) promotes the formation of a tight ion pair where Na⁺ coordinates to N2 and the C3-carbonyl. This blocks N2, forcing alkylation at N1. Do not use DMF , as it solvates the cation, breaks the chelate, and erodes selectivity.

Materials:

  • Substrate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[5]

  • Alkyl Halide (1.1–1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under N₂/Ar.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will occur.

  • Chelation Step (Critical): Stir at 0 °C for 30–45 minutes . This allows the formation of the specific Na-chelated intermediate. The solution often turns yellow/orange.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.[5]

    • Note: If reaction is sluggish (due to steric bulk of electrophile), heat to 50 °C, but only after initial mixing at low temp.

  • Workup: Quench with sat. NH₄Cl (aq).[5] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash column chromatography (Hexane/EtOAc). The N1 isomer is typically less polar (higher R_f) than the N2 isomer (or the starting material).

Expected Outcome: >95% N1-isomer.

Protocol B: N2-Selective Alkylation (Mitsunobu Conditions)

Best for: Primary and secondary alcohols.

Mechanism: The Mitsunobu reaction activates an alcohol using PPh₃ and an azodicarboxylate (DIAD/DEAD).[6][7] For 3-substituted indazoles, the steric environment and electronic trajectory favor attack by N2 on the activated alcohol.

Materials:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Preparation: Charge a dry flask with the indazole substrate (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv).

  • Dissolution: Dissolve in anhydrous THF (0.1 M) under N₂ atmosphere. Cool to 0 °C .[5][6]

  • Activation: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow.

  • Reaction: Remove the ice bath and stir at RT.

    • Optimization: If conversion is low after 4 hours, heat the reaction to 50 °C . 3-Ester indazoles are less nucleophilic due to the EWG, so mild heating is often required.

  • Workup: Concentrate the solvent directly.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Triturate with cold ether/hexane to precipitate TPPO if possible, or proceed to chromatography.

    • Note:N2-isomers are typically more polar (lower R_f) than N1-isomers.

Expected Outcome: 2:1 to 5:1 preference for the N2-isomer (substrate dependent).

Characterization & Validation (Self-Validating System)

Distinguishing N1 and N2 isomers is critical. Do not rely solely on R_f values. Use 2D NMR.

NMR Diagnostic Table
FeatureN1-Alkylated ProductN2-Alkylated Product
¹H NMR (N-CH₂) Typically shielded (e.g., 4.0–4.5 ppm)Typically deshielded (e.g., 4.5–5.0 ppm)
¹³C NMR (N-CH₂) ~50–55 ppm~55–60 ppm
HMBC Correlation Key: N-CH₂ protons correlate to C-7a (bridgehead carbon).[1][3]Key: N-CH₂ protons correlate to C-3 (ester-bearing carbon).
NOESY NOE between N-CH₂ and H-7 (proton on benzene ring).NOE between N-CH₂ and 3-COOMe (ester methyl).
Visualizing the HMBC Logic

NMR_Logic cluster_N1 N1-Isomer Validation cluster_N2 N2-Isomer Validation N1_Struct N1-Alkyl Group C7a C-7a (Bridgehead) ~140 ppm N1_Struct->C7a HMBC (Strong) H7 H-7 (Aromatic) NOE Signal N1_Struct->H7 NOESY N2_Struct N2-Alkyl Group C3 C-3 (Quaternary) ~135-140 ppm N2_Struct->C3 HMBC (Strong) EsterMe Ester (-OMe) NOE Signal N2_Struct->EsterMe NOESY

Figure 2: NMR correlation map for definitive structural assignment.

Troubleshooting & Optimization

  • Problem: Low conversion in Protocol A (NaH).

    • Cause: The 5-Br and 6-Cl groups withdraw electrons, stabilizing the anion (making it a poor nucleophile).

    • Solution: Add a catalytic amount (0.1 equiv) of TBAI (Tetrabutylammonium iodide) or heat to 60 °C. Warning: Heating may slightly erode N1 selectivity.

  • Problem: Mixture of isomers in Protocol A.

    • Cause: Wet THF or use of DMF/DMSO.

    • Solution: Ensure THF is distilled/dried. The chelation effect requires strict anhydrous, non-polar conditions.

  • Problem: Low yield in Protocol B (Mitsunobu).

    • Cause: High pKa of the alcohol or steric hindrance.[6]

    • Solution: Use ADDP/nBu₃P (Tsunoda reagent) for more difficult couplings, or switch to the Trichloroacetimidate method (react alcohol with trichloroacetonitrile, then couple with indazole using catalytic TMSOTf).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[8] Chem.2021 , 17, 1939–1951. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1940–1954. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magn. Reson. Chem.2024 , 62, 765–774.[4] [Link]

Sources

Selective functionalization of C5-bromo vs C6-chloro in indazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of C5-Bromo vs C6-Chloro in Indazole Carboxylates

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib) and estrogen receptor ligands. The 5-bromo-6-chloro-1H-indazole-3-carboxylate scaffold presents a unique opportunity for divergent library synthesis. By exploiting the significant difference in bond dissociation energies (BDE) between C–Br and C–Cl bonds, researchers can achieve highly selective sequential functionalization. This guide details a robust, two-step protocol to exclusively functionalize the C5-position followed by the C6-position, enabling the rapid generation of complex, non-symmetrical bis-aryl indazoles.

Mechanistic Basis of Selectivity

The chemoselectivity relies on the kinetic differentiation of oxidative addition (OA), the rate-determining step in the catalytic cycle for aryl halides.

  • Bond Strength: The C(sp²)–Br bond (~81 kcal/mol) is significantly weaker than the C(sp²)–Cl bond (~96 kcal/mol).

  • Electronic Bias: The C3-carboxylate acts as an Electron Withdrawing Group (EWG). While EWGs generally facilitate OA by lowering the LUMO energy of the arene, the intrinsic lability of the bromide dominates.

  • Catalyst Tuning:

    • Phase 1 (C5-Selective): Uses "standard" phosphine ligands (e.g., PPh₃, dppf) that are active enough for bromides but kinetically incompetent for chlorides at moderate temperatures.

    • Phase 2 (C6-Active): Requires electron-rich, bulky dialkylbiaryl phosphines (Buchwald ligands like XPhos or RuPhos) to force OA into the inert chloride bond.

Visualizing the Pathway

The following diagram illustrates the sequential workflow and the kinetic gating that ensures selectivity.

Indazole_Selectivity cluster_legend Reactivity Thresholds Start 5-Bromo-6-chloro- indazole-3-carboxylate Step1 Step 1: C5-Selective Coupling (Pd(PPh3)4 / Mild Base) Start->Step1 k(OA) Br >> k(OA) Cl Inter Intermediate: 5-Aryl-6-chloro- indazole-3-carboxylate Step1->Inter >85% Yield Step2 Step 2: C6-Forcing Coupling (Pd-RuPhos G4 / Strong Base) Inter->Step2 Activation of C-Cl Final Final Product: 5,6-Bis-aryl- indazole-3-carboxylate Step2->Final T1 C-Br Bond: ~81 kcal/mol Reactive at 80°C T2 C-Cl Bond: ~96 kcal/mol Inert at 80°C w/ standard Pd

Figure 1: Sequential functionalization logic based on halogen reactivity thresholds.

Pre-Requisite: N-Protection

Critical: Free NH indazoles can poison Pd catalysts and lead to side reactions. Protection of the N1-position is mandatory before initiating cross-coupling.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

  • Why: These groups are stable to basic coupling conditions but removable with acid/fluoride later.

  • Protocol: Treat starting material with NaH (1.2 equiv) in DMF at 0°C, followed by SEM-Cl (1.1 equiv). Yields typically >90%.

Detailed Experimental Protocols

Protocol A: Selective C5-Arylation (Suzuki-Miyaura)

Target: Functionalize the Bromide while leaving the Chloride intact.

Reagents:

  • Substrate: N1-SEM-5-bromo-6-chloroindazole-3-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%) — Chosen for robustness and moderate activity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge: In a reaction vial, combine the substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add Solvents: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Heat: Stir at 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures may initiate minor oxidative addition at the chloride.

  • Monitor: Check LC-MS. The bromide (M+) should disappear, replaced by the mono-coupled product (M+Ar-Br). The chloride pattern (3:1 isotopic ratio) should remain visible in the product mass.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expected Outcome: >80% yield of 5-aryl-6-chloroindazole.[2]

Protocol B: C6-Arylation or Amination (Forcing Conditions)

Target: Activate the sterically hindered and electronically inert C6-Chloride.

Reagents:

  • Substrate: 5-Aryl-6-chloroindazole derivative (from Protocol A)

  • Coupling Partner: Aryl-Boronic Acid (1.5 equiv) OR Amine (1.2 equiv)

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (3–5 mol%)

    • Why: These "Generation 4" precatalysts activate rapidly at low temperatures and form the highly active monoligated Pd(0) species necessary to break C–Cl bonds.

  • Base: K₃PO₄ (3.0 equiv) — Stronger base required for difficult transmetallation.

  • Solvent: Toluene/Water (10:1) or pure Dioxane (for amination).

Procedure:

  • Charge: Combine substrate, coupling partner, and Pd precatalyst in a microwave vial.

  • Solvent: Add solvent and base. Purge thoroughly with Argon.

  • Heat:

    • Thermal: Heat to 100–110°C for 12–16 hours.

    • Microwave: 120°C for 1 hour (Recommended for stubborn substrates).

  • Workup: Standard extraction and purification.

Data Summary & Troubleshooting

Comparative Reactivity Table:

VariableProtocol A (C5-Selective)Protocol B (C6-Forcing)
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
BDE (approx) ~81 kcal/mol~96 kcal/mol
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄XPhos Pd G4 or Pd₂(dba)₃/RuPhos
Temp 80°C100–120°C
Base Na₂CO₃ (Mild)K₃PO₄ or tBuONa (Strong)
Common Pitfall Over-reaction: High temp leads to bis-coupling.Stalling: Inactive catalyst fails to insert into C-Cl.

Troubleshooting Guide:

  • Issue: Loss of Chlorine in Step 1 (Protodehalogenation).

    • Cause: Hydride source present or temperature too high.

    • Fix: Switch solvent from alcohols (if used) to Toluene or Dioxane. Ensure solvent is dry. Lower temp to 70°C.

  • Issue: No Reaction at C6 (Step 2).

    • Cause: Catalyst deactivation or steric hindrance from the C5-aryl group.

    • Fix: Switch to BrettPhos (for amination) or SPhos (for sterically demanding Suzuki). Increase temp to 130°C in microwave.

References

  • General Suzuki Selectivity (Br vs Cl): Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link] (Authoritative overview of halide reactivity order: I > Br/OTf > Cl).

  • Advanced Ligands for Chloro-Heterocycles (Buchwald Precatalysts): National Institutes of Health (NIH). (2014).[4] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link] (Demonstrates the utility of tBuBrettPhos and similar bulky ligands for difficult heterocyclic couplings).

  • Chloroindazole Ligands in MS Research (Contextual Application): Nature Scientific Reports. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. [Link] (Provides context on the biological relevance of chloroindazole derivatives).[5]

  • Site-Selectivity Trends in Heterocycles: Royal Society of Chemistry (Chemical Science).[6] (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. [Link] (Seminal paper discussing electronic and steric factors governing regioselectivity in polyhalogenated heterocycles).

Sources

Microwave-assisted synthesis involving methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Functionalization of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Part 1: Strategic Overview & Reactivity Analysis

The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Type II kinase inhibitors (e.g., VEGFR, PDGFR targets) and emerging multiple sclerosis therapeutics.

The synthetic value of this molecule lies in its orthogonal reactivity hierarchy . It presents four distinct sites for diversification, which can be selectively targeted using controlled microwave irradiation to overcome the activation energy barriers that typically lead to mixed products under conventional heating.

The Reactivity Hierarchy (Thermodynamic vs. Kinetic Control)
  • N1-Position (Acidic NH): The most nucleophilic site under basic conditions. Microwave irradiation accelerates alkylation while minimizing the formation of the N2-isomer (kinetic product) by allowing rapid equilibration to the thermodynamic N1-product.

  • C5-Bromine: The "soft" electrophile. The C-Br bond (approx. 68 kcal/mol) is weaker than the C-Cl bond (approx. 81 kcal/mol). Microwave protocols must be tuned to a specific temperature window (80–100°C) to engage C5 without touching C6.

  • C3-Ester: Susceptible to nucleophilic attack. Microwave-assisted direct amidation avoids the hydrolytic route, preventing acid-catalyzed degradation of the halogenated core.

  • C6-Chlorine: The "hard" electrophile. Requires high-energy conditions (MW >140°C, Buchwald ligands) to react, effectively serving as a "latent" handle for late-stage diversification.

Part 2: Experimental Protocols

Protocol A: Rapid N1-Alkylation (Scaffold Stabilization)

Objective: To install a solubility-enhancing or pharmacophoric group at N1 without N2-isomer contamination.

Rationale: Conventional alkylation of indazoles often requires 12–24 hours and yields N1/N2 mixtures. Microwave dielectric heating in polar aprotic solvents (DMF/MeCN) superheats the local ionic environment of the deprotonated indazole, driving the reaction to completion in minutes and favoring the thermodynamic N1 isomer.

Materials:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Cs+ effect promotes N1 selectivity.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, charge the indazole substrate (289 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvent Addition: Add MeCN (4 mL) and a magnetic stir bar. Cap and purge with N₂ for 30 seconds.

  • Reagent Addition: Inject the alkyl halide (1.2 mmol) through the septum.

  • Microwave Irradiation:

    • Mode: Dynamic Power (maintain set temperature).

    • Temp: 100°C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

  • Work-up: Filter the hot mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Validation: Analyze via LC-MS. N1-alkylation typically elutes later than N2 on reverse-phase C18.

Data Comparison:

Parameter Conventional Heating (Reflux) Microwave Assisted (100°C)
Time 16 Hours 10 Minutes
Yield 78% 92%

| N1:N2 Ratio | 4:1 | >10:1 |

Protocol B: Regioselective C5-Suzuki-Miyaura Coupling

Objective: To functionalize the C5 position with an aryl group while preserving the C6-Cl bond.

Rationale: The C5-Br bond undergoes oxidative addition with Pd(0) faster than C6-Cl. However, thermal gradients in oil baths can cause "hot spots" leading to C6 byproducts (bis-coupling). Microwave heating provides uniform internal heating.[1] We utilize a ligand-controlled system (Pd(dppf)Cl₂) which is bulky enough to prefer the more accessible C5-Br but not active enough to insert into the sterically and electronically deactivated C6-Cl under these conditions.

Materials:

  • Substrate: N1-alkylated indazole (from Protocol A) (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In the MW vial, combine the substrate (0.5 mmol), boronic acid (0.55 mmol), and Pd catalyst (12 mg).

  • Solvent System: Add Dioxane (3 mL) and 2M Na₂CO₃ (0.75 mL). Crucial: The biphasic system absorbs MW energy efficiently due to the water component.

  • Deoxygenation: Bubble Argon through the liquid for 2 minutes. (Oxygen inhibits the catalytic cycle).

  • Microwave Irradiation:

    • Temp: 90°C. (Note: Do not exceed 110°C to ensure C6-Cl survival.)

    • Hold Time: 20 minutes.

    • Pressure Limit: 250 psi.

  • Purification: Dilute with EtOAc, wash with water. The crude product usually requires flash chromatography (Hexane/EtOAc) to remove de-boronated byproducts.

Troubleshooting & Self-Validation:

  • Checkpoint: Check LC-MS at 10 minutes. If <50% conversion, extend time, do not raise temp above 100°C.

  • Observation: If bis-coupling (C5+C6) is observed (>5%), switch catalyst to Pd(PPh₃)₄ and lower temp to 85°C.

Protocol C: Microwave-Assisted Direct Amidation

Objective: Conversion of the C3-Methyl Ester to a C3-Amide without carboxylic acid intermediates.

Rationale: Hydrolysis of the ester followed by amide coupling is a 2-step process that generates waste. Direct aminolysis is kinetically slow thermally. Microwave irradiation acts as a "molecular radiator," allowing the amine to act as both solvent and nucleophile at superheated temperatures (above boiling point) in a sealed vessel.

Materials:

  • Substrate: Functionalized Indazole Ester (1.0 eq)

  • Reagent: Primary or Secondary Amine (5–10 eq, acts as solvent/reactant)

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) - Optional, boosts rate.

  • Solvent: Ethanol (if amine is solid) or Neat (if amine is liquid).

Step-by-Step Methodology:

  • Loading: Charge substrate (0.2 mmol) and TBD (2.8 mg) into a 2–5 mL vial.

  • Amine Addition: Add liquid amine (1 mL). If solid, dissolve in 1 mL EtOH.

  • Microwave Irradiation:

    • Temp: 130°C.

    • Hold Time: 30 minutes.

    • Absorption Level: High.

  • Work-up: Evaporate excess amine directly (if volatile) or precipitate product by adding water.

Part 3: Visualization & Logic Mapping

Figure 1: The Orthogonal Reactivity Workflow

This diagram illustrates the logical flow of functionalization, highlighting the temperature/energy windows required for selectivity.

IndazoleWorkflow cluster_logic Selectivity Thresholds Start Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate Step1 Step 1: N1-Alkylation (MW 100°C, 10 min) Start->Step1 Cs2CO3, R-X Step2 Step 2: C5-Suzuki Coupling (MW 90°C, 20 min) *C6-Cl remains intact* Step1->Step2 Pd(dppf)Cl2 Ar-B(OH)2 Step3 Step 3: C3-Direct Amidation (MW 130°C, 30 min) Step2->Step3 R-NH2, TBD Step4 Step 4: C6-Buchwald/Suzuki (MW 150°C, High Energy) Step3->Step4 Specialized Ligands (e.g., XPhos) C5_Act C5-Br Activation ~80-100°C C6_Act C6-Cl Activation >140°C C5_Act->C6_Act Energy Gap

Caption: Sequential functionalization strategy leveraging thermal gating to achieve regioselectivity between C5-Br and C6-Cl.

Part 4: References & Validated Sources

  • Microwave-Assisted Synthesis of Indazoles (General Mechanisms):

    • Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.[1][3][4]

    • Source: Journal of Chemical Health Risks (2025).[4]

    • URL:[Link][4]

  • Regioselective Coupling of Polyhalogenated Heterocycles:

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2]

    • Source: Molecules (NIH Archive).

    • URL:[Link]

    • Relevance: Validates the use of Pd(dppf)Cl2 for selective C5 coupling in the presence of other potential reaction sites.

  • Microwave Amidation Protocols:

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[5]

    • Source: Molecules (2020).[6]

    • URL:[Link]

  • Indazole Scaffold in Drug Discovery:

    • Title: Study: Chloroindazole compounds show promise as treatments (MS Research).[7]

    • Source: MS Focus / UC Riverside Study.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield of this important indazole derivative.

Introduction

The synthesis of polysubstituted indazoles like this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of this synthesis, which typically proceeds through the formation of an indazole-3-carboxylic acid intermediate, followed by sequential halogenation and final esterification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Low Yield in the Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

Question 1: I am experiencing a low yield during the bromination of 1H-indazole-3-carboxylic acid to form 5-bromo-1H-indazole-3-carboxylic acid. What are the likely causes and how can I improve the yield?

Answer:

A low yield in this electrophilic aromatic substitution can stem from several factors, from reaction conditions to starting material quality. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The bromination of the indazole ring is an electrophilic aromatic substitution. The reaction may not go to completion if the conditions are not optimal.

    • Solution: Ensure the reaction is heated appropriately. A common procedure involves heating a solution of 1H-indazole-3-carboxylic acid in glacial acetic acid to around 90-120°C before the dropwise addition of a bromine solution in acetic acid. The reaction should then be maintained at this temperature for an extended period (e.g., 16 hours) to ensure completion.[1]

  • Sub-optimal Reagent Stoichiometry: Using an insufficient amount of bromine will result in incomplete conversion of the starting material. Conversely, a large excess of bromine can lead to the formation of di- and tri-brominated byproducts, which complicates purification and lowers the yield of the desired product.

    • Solution: Carefully control the stoichiometry. Using approximately 2.0 equivalents of bromine relative to the 1H-indazole-3-carboxylic acid is a good starting point.[1]

  • Poor Solubility of Starting Material: 1H-indazole-3-carboxylic acid has limited solubility in many organic solvents at room temperature. If the starting material is not fully dissolved, the reaction will be heterogeneous and proceed slowly and incompletely.

    • Solution: Glacial acetic acid is a suitable solvent. Heating the suspension of 1H-indazole-3-carboxylic acid in glacial acetic acid to 120°C should result in a clear solution before cooling to the reaction temperature of 90°C for the bromine addition.[1]

  • Side Reactions: Over-bromination can occur, leading to the formation of di- and tri-brominated indazoles. The reaction temperature and stoichiometry are critical to minimize these side products.

    • Solution: Maintain a reaction temperature of 90°C and add the bromine solution dropwise to control the local concentration of the electrophile.

Poor Regioselectivity and Low Yield During Chlorination

Question 2: I am attempting to chlorinate 5-bromo-1H-indazole-3-carboxylic acid to obtain the 6-chloro derivative, but I'm getting a mixture of isomers and a low yield of the desired product. How can I improve the regioselectivity and overall yield?

Answer:

Achieving high regioselectivity in the electrophilic chlorination of a substituted indazole can be challenging. The existing bromo substituent and the carboxylic acid group will direct the incoming electrophile, and the reaction conditions will heavily influence the outcome.

  • Understanding Directing Group Effects: The bromine at the 5-position is an ortho-, para- director, while the indazole ring itself has a complex pattern of reactivity. The carboxylic acid at the 3-position is a deactivating group. The interplay of these factors can lead to a mixture of products. The 6-position is ortho to the bromo group, making it a plausible site for substitution.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. Highly reactive agents can lead to a loss of selectivity and the formation of multiple chlorinated products.

    • Solution: Consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS). NCS is often used for the regioselective chlorination of electron-rich aromatic and heterocyclic systems. The reaction can be carried out in a polar aprotic solvent like DMF or acetonitrile.

  • Reaction Temperature: Higher temperatures can decrease the selectivity of electrophilic aromatic substitutions.

    • Solution: Run the reaction at a lower temperature, starting at room temperature and gently heating if necessary. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature that balances reaction rate and selectivity.

  • Lewis Acid Catalysis: A Lewis acid catalyst can be used to activate the chlorinating agent, but this can also decrease selectivity.

    • Solution: If a catalyst is necessary, start with a mild Lewis acid and use it in catalytic amounts. Screen different Lewis acids to find one that provides the best balance of reactivity and selectivity.

Incomplete Esterification and Purification Challenges

Question 3: The final esterification of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid with methanol is sluggish and gives a low yield. Purification of the final product is also difficult. What can I do?

Answer:

The esterification of a sterically hindered and electron-deficient carboxylic acid like 5-bromo-6-chloro-1H-indazole-3-carboxylic acid can be challenging.

  • Sluggish Reaction (Fischer Esterification): The traditional Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like sulfuric acid or HCl) may be slow due to the electron-withdrawing effects of the bromo and chloro substituents, which reduce the nucleophilicity of the carbonyl oxygen.

    • Solution 1 (Alternative Esterification Methods):

      • Using a Coupling Reagent: Activate the carboxylic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is often effective for hindered carboxylic acids.[2]

      • Conversion to Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to form the ester.

  • Purification Difficulties: Impurities from side reactions in the previous steps (e.g., regioisomers from chlorination) or unreacted starting material from an incomplete esterification can co-elute with the desired product during chromatography.

    • Solution:

      • Ensure High Purity of the Carboxylic Acid: It is crucial to purify the 5-bromo-6-chloro-1H-indazole-3-carboxylic acid intermediate thoroughly before proceeding to the esterification step. Recrystallization or careful column chromatography may be necessary.

      • Optimize Chromatographic Conditions: If column chromatography is used for the final product, screen different solvent systems to achieve better separation. A gradient elution may be necessary. For example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[3]

      • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the precursor, 1H-indazole-3-carboxylic acid?

A common and effective method is the Japp-Klingemann reaction.[4][5] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by cyclization to form the indazole ring. The resulting ester can then be hydrolyzed to the carboxylic acid. Another approach involves the diazotization of an appropriate aniline derivative followed by cyclization.[6]

Q2: How can I monitor the progress of these reactions?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most of these reactions. Use a suitable solvent system that provides good separation between the starting material and the product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent technique.

Q3: Are there any safety precautions I should be aware of?

Yes, several reagents used in this synthesis require careful handling:

  • Bromine: Is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride and Oxalyl Chloride: Are corrosive and react violently with water. Handle them in a fume hood and use anhydrous conditions.

  • Diazonium Salts: Can be explosive when isolated in a dry state. It is best to use them in solution as they are generated in situ.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid[1]
  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Heat the suspension to 120°C until a clear solution is formed.

  • Cool the solution to 90°C.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise.

  • Maintain the reaction mixture at 90°C for 16 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Stir for 15 minutes, then collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the product.

ReagentMolar Eq.
1H-indazole-3-carboxylic acid1.0
Bromine2.0
Glacial Acetic AcidSolvent
Protocol 2: Chlorination of 5-bromo-1H-indazole-3-carboxylic acid (General Procedure)
  • Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add N-chlorosuccinimide (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • If the reaction is slow, gently heat to 40-50°C.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReagentMolar Eq.
5-bromo-1H-indazole-3-carboxylic acid1.0
N-chlorosuccinimide (NCS)1.1
Anhydrous DMFSolvent
Protocol 3: Esterification of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (DCC/DMAP Method)
  • Dissolve 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add methanol (3.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReagentMolar Eq.
5-bromo-6-chloro-1H-indazole-3-carboxylic acid1.0
Methanol3.0
Dicyclohexylcarbodiimide (DCC)1.1
4-Dimethylaminopyridine (DMAP)0.1
Anhydrous DichloromethaneSolvent

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification Indazole_Acid 1H-Indazole-3-Carboxylic Acid Bromination Bromination (Br2, Acetic Acid, 90°C) Indazole_Acid->Bromination Bromo_Indazole_Acid 5-Bromo-1H-indazole-3-carboxylic acid Bromination->Bromo_Indazole_Acid Chlorination Chlorination (NCS, DMF) Bromo_Indazole_Acid->Chlorination Bromo_Chloro_Indazole_Acid 5-Bromo-6-chloro-1H-indazole-3-carboxylic acid Chlorination->Bromo_Chloro_Indazole_Acid Esterification Esterification (MeOH, DCC, DMAP) Bromo_Chloro_Indazole_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Time Increase Reaction Time Start->Optimize_Time Alternative_Reagent Consider Alternative Reagents/Catalysts Start->Alternative_Reagent Solution Improved Yield Check_Purity->Solution If impure, purify Check_Stoichiometry->Solution Adjust equivalents Optimize_Temp->Solution Find optimal T Optimize_Time->Solution Ensure completion Alternative_Reagent->Solution If standard fails

Caption: Troubleshooting workflow for low reaction yield.

References

  • MDPI. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2012). Why Do Some Fischer Indolizations Fail?. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. Retrieved from [Link]

  • PubMed. (2024). Design and Synthesis of Indazole-Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Reddit. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. Retrieved from [Link]

  • National Institutes of Health. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Regioselectivity in radical chlorination of a carboxylic acid. Chemistry Stack Exchange. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. National Center for Biotechnology Information. Retrieved from [Link]

  • De Gruyter. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. De Gruyter. Retrieved from [Link]

  • DiVA. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • ArODES HES-SO. (2023). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES. Retrieved from [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles. Google Patents.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2014). Oxidative Chlorination of Aromatic Compounds in Aqueous Media. IJSRP. Retrieved from [Link]

  • Science.gov. (n.d.). reactions involving chlorine: Topics. Science.gov. Retrieved from [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of N-alkylation on the methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate scaffold. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter regioselectivity challenges during the synthesis of N-substituted indazole derivatives. Direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products, which can lead to challenging purification and reduced yields.[1][2][3][4] This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies, and optimized protocols to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)
Q1: Why am I consistently obtaining a mixture of N1 and N2 alkylated isomers?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to two possible sites for alkylation.[3][4] The formation of a mixture of regioisomers is a common outcome governed by a delicate balance of several factors:

  • Tautomerism: The 1H-indazole exists in equilibrium with its 2H-indazole tautomer. The 1H-tautomer is generally the more thermodynamically stable form.[2][3][5][6] Alkylation can occur on either tautomer, leading to a mixture of products.

  • Electronic and Steric Effects: The substituents on the indazole ring influence the nucleophilicity of the nitrogen atoms. In your specific molecule, the electron-withdrawing carboxylate group at C3 and the halogens at C5 and C6 decrease the overall electron density of the ring system.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent all play a critical role in determining the ratio of N1 to N2 products.[2][5][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption { label = "Figure 1: Competing N1 and N2 alkylation pathways."; fontname = "Arial"; fontsize = 10; } enddot Figure 1: Competing N1 and N2 alkylation pathways.

Troubleshooting Guide
Issue 1: Predominantly getting the undesired N2-isomer when the N1-isomer is the target.

Cause: The reaction conditions likely favor the kinetically controlled product. The N2 position can be more sterically accessible or electronically favored under certain conditions, leading to a faster reaction rate.

Solutions:

  • Optimize Base and Solvent Combination: This is the most critical factor for controlling regioselectivity. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][5] It is postulated that the sodium cation coordinates with the N2 nitrogen and the oxygen of the C3-carboxylate, sterically hindering the approach of the electrophile to the N2 position.[6][8]

  • Employ Cesium Carbonate: For alkylations with alkyl tosylates, using cesium carbonate (Cs2CO3) in dioxane has been shown to be highly selective for the N1 position.[4][9]

  • Thermodynamic Control: Running the reaction at a higher temperature for a longer duration might allow for equilibration to the more thermodynamically stable N1-isomer, especially if the N2-alkylation is reversible under the reaction conditions.[10][11][12]

Issue 2: Achieving high N1-selectivity, but with low reaction conversion.

Cause: The reaction may not have reached completion due to insufficient reactivity.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can significantly improve the conversion rate while maintaining high N1-selectivity, particularly when using NaH in THF.[2][13]

  • Choice of Alkylating Agent: Alkyl iodides are generally more reactive than bromides or chlorides. If using a less reactive alkylating agent, consider switching to a more reactive one or converting the alkyl halide to an iodide in situ. Alkyl tosylates are also excellent electrophiles for this transformation.[4]

  • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of moisture will quench the base and prevent deprotonation of the indazole, leading to low conversion. Ensure all glassware is oven-dried and solvents are anhydrous.

Issue 3: Difficulty in separating the N1 and N2 isomers.

Cause: The N1 and N2 isomers of your specific indazole derivative may have very similar polarities, making chromatographic separation challenging.

Solutions:

  • Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a high-performance column material.

  • Derivatization: If separation is intractable, consider a synthetic strategy that avoids the formation of the isomeric mixture. One approach is to perform a regioselective N-acylation to the N1 position, which is often highly selective, followed by reduction of the acyl group.[3]

  • Pre-functionalization: An alternative strategy is to introduce the desired N-substituent before the indazole ring is formed.[2][3][5] This involves using an appropriately N-substituted hydrazine in the cyclization step.

Optimized Protocols for Regioselective N-Alkylation
Protocol 1: High N1-Selectivity using Sodium Hydride

This protocol is designed to maximize the formation of the N1-alkylated product.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., bromide or iodide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C and monitor by TLC or LC-MS for completion.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption { label = "Figure 2: Workflow for N1-selective alkylation."; fontname = "Arial"; fontsize = 10; } enddot Figure 2: Workflow for N1-selective alkylation.

Protocol 2: High N2-Selectivity using Mitsunobu Conditions

While often less desired, there are instances where the N2-isomer is the target. The Mitsunobu reaction has been shown to favor N2-alkylation of indazoles.[2][13]

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Data Summary: Factors Influencing N1/N2 Ratio

The following table summarizes the general effects of various reaction parameters on the regioselectivity of indazole N-alkylation based on literature reports.

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base NaH[1][2][5], Cs2CO3 (with tosylates)[4]K2CO3, Cs2CO3 (in DMF)Cation coordination with Na+ at N2 and C3-substituent favors N1.
Solvent THF[1][2][5], Dioxane[4]DMF, DMSOPolar aprotic solvents can favor the kinetic N2 product.
Alkylating Agent Bulky electrophilesLess hindered electrophilesSteric hindrance at N2 directs bulky groups to N1.
Reaction Type Standard S_N2 with NaH/THFMitsunobu Reaction[2][13]The mechanism of the Mitsunobu reaction often favors the N2 position.
Substituents Electron-withdrawing group at C3[1][13]Electron-donating group at C7C3-substituents can sterically block N2. C7-substituents can sterically hinder N1.[5][13]
References
  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. Available from: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available from: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]

  • De la Cruz, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Available from: [Link]

  • De la Cruz, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. Available from: [Link]

  • Khan, Y., et al. (n.d.). Effect of base, solvent, and temperature. ResearchGate. Available from: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar. Available from: [Link]

  • De la Cruz, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]

  • Rautio, T., et al. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available from: [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available from: [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA. Available from: [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available from: [Link]

Sources

Optimizing catalyst choice for coupling reactions with methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Scaffold Functionalization Subject: Optimization of Catalyst Systems for Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate Ticket ID: IND-5Br6Cl-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate Challenge

You are working with This compound . This is a high-value, "privileged" scaffold in kinase inhibitor discovery. However, it presents a tripartite chemoselectivity challenge:

  • Halogen Discrimination: You must differentiate between the reactive C5-Bromine and the sterically hindered, less reactive C6-Chlorine.

  • Proton Management: The N1-H (pKa ~14) is acidic. Without protection, it poisons Palladium catalysts by forming stable Pd-amidates or sequestering base.

  • Electronic Deactivation: The C3-Ester is an Electron Withdrawing Group (EWG). While this facilitates oxidative addition at the halogens, it makes the ring electron-deficient, potentially destabilizing the oxidative addition intermediate if the ligand is not sufficiently electron-donating.

This guide provides a modular troubleshooting framework to navigate these challenges.

Module 1: Critical Decision Matrix (Workflow)

Before selecting a catalyst, you must define your synthetic route. The status of the N1-nitrogen dictates your catalyst efficiency.

IndazoleWorkflow Start Substrate: This compound Decision_N Is N1 Protected? (SEM, THP, Boc) Start->Decision_N Path_Unprotected Unprotected (N-H) Decision_N->Path_Unprotected No Path_Protected Protected (N-PG) Decision_N->Path_Protected Yes (Recommended) Risk_Poison HIGH RISK: Catalyst Poisoning Base Sequestration Path_Unprotected->Risk_Poison Sol_Unprotected Solution: Use 3.0+ equiv Base High Pd Loading (5-10%) Ligand: SPhos (Water tolerant) Risk_Poison->Sol_Unprotected Select_Rxn Desired Reaction at C5-Br? Path_Protected->Select_Rxn Rxn_Suzuki Suzuki-Miyaura (C-C Bond) Select_Rxn->Rxn_Suzuki Rxn_Buchwald Buchwald-Hartwig (C-N Bond) Select_Rxn->Rxn_Buchwald Cat_Suzuki Rec: Pd(dppf)Cl2 Solvent: Dioxane/H2O Temp: 60-80°C Rxn_Suzuki->Cat_Suzuki High Selectivity (Br > Cl) Cat_Buchwald Rec: BrettPhos Pd G3 (Primary Amines) or XPhos Pd G3 (Secondary Amines) Rxn_Buchwald->Cat_Buchwald Prevents Dehalogenation

Caption: Decision matrix for functionalizing 5-bromo-6-chloroindazole. N-protection is the primary bifurcation point for yield optimization.

Module 2: Troubleshooting & FAQs

Issue 1: "I am losing the C6-Chlorine atom during my C5-coupling."

Diagnosis: Over-active catalyst system. While Bromine is inherently more reactive than Chlorine, highly active "universal" catalysts (like Pd-Amphos or Pd-RuPhos) can induce oxidative addition at the C-Cl bond, especially since the C3-ester activates the entire ring.

Resolution:

  • Switch to Bidentate Ligands: Use Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .

    • Why? Bis-phosphine ligands create a more sterically crowded metal center and are less electron-rich than Buchwald biaryl phosphines. They will readily insert into the weaker C-Br bond but struggle to activate the stronger, sterically hindered C6-Cl bond at moderate temperatures (60–80°C).

  • Temperature Control: Do not exceed 80°C. C-Cl activation on this scaffold typically requires temperatures >100°C or microwave forcing conditions.

Issue 2: "My reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning via N1-Binding. If your indazole is unprotected (N-H), the basic conditions (necessary for coupling) will deprotonate N1. The resulting indazolyl anion is a potent ligand that binds to Pd(II), forming a stable "off-cycle" resting state that prevents transmetallation.

Resolution:

  • Gold Standard: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

    • Protocol: Dihydropyran (DHP), pTsOH (cat.), DCM, RT, 2h.

  • Workaround (If protection is impossible): Use a "Base-Loading" strategy.

    • Use 3.5 equivalents of base (e.g., K₃PO₄). The first equivalent is sacrificed to deprotonate the indazole; the remaining equivalents drive the catalytic cycle.

    • Switch to Pd(OAc)₂ + SPhos . SPhos is bulky enough to discourage the formation of stable bis-indazolyl-palladium complexes.

Issue 3: "The ester at C3 is hydrolyzing to the acid."

Diagnosis: Incompatible Base/Solvent System. Methyl esters are susceptible to saponification, particularly if you are using aqueous Hydroxide bases (NaOH, LiOH) or carbonate bases at high temperatures.

Resolution:

  • Base Switch: Use Anhydrous K₃PO₄ or Cs₂CO₃ . Avoid water as a co-solvent; use anhydrous Dioxane or Toluene.

  • Additives: If solubility is poor without water, add 1-2% water (controlled) or use DMF/DMA as the solvent to maintain solubility of the inorganic base without flooding the system with hydroxide ions.

Module 3: Optimized Protocols

Protocol A: Regioselective Suzuki Coupling (C5-Br only)

Target: Functionalization of C5 without touching C6-Cl.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate N-THP-5-Br-6-Cl-Indazole1.0Protection is critical.
Partner Aryl Boronic Acid1.2
Catalyst Pd(dppf)Cl₂[8]·DCM 0.05High selectivity for Br.
Base K₂CO₃ (2M aq.)3.0Or K₃PO₄ (solid) if ester is sensitive.
Solvent 1,4-Dioxane-0.1 M concentration.
Conditions 80°C, 4-12 h-Monitor by LCMS.

Technical Note: The large bite angle of dppf favors the reductive elimination step, while its moderate electron-donating capability ensures it activates Br but is sluggish toward Cl in this specific electronic environment [1].

Protocol B: Buchwald-Hartwig Amination (C5-N bond)

Target: Amination of C5-Br.[9] Challenging due to the electron-deficient nature of the ring (makes reductive elimination difficult).

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate N-Boc-5-Br-6-Cl-Indazole1.0Boc or SEM preferred.
Partner Primary/Secondary Amine1.2
Catalyst BrettPhos Pd G3 0.02-0.05For primary amines.
Alt. Cat RuPhos Pd G3 0.02-0.05For secondary amines.
Base Cs₂CO₃2.0Weaker base preserves ester.
Solvent Toluene or t-Amyl Alcohol-Anhydrous.[9]
Conditions 90-100°C-Inert atmosphere essential.

Mechanism Check: The C3-ester withdraws electron density, making the Pd(II)-Aryl bond stronger. You need a bulky, electron-rich ligand (like BrettPhos) to force the reductive elimination of the C-N bond [2].

Module 4: Mechanistic Visualization

Understanding the reactivity difference between the C5-Br and C6-Cl sites is vital. The diagram below illustrates the kinetic preference.

Reactivity Substrate 5-Br-6-Cl-Indazole (Electron Deficient Core) Path_Br Path A: C5-Br Insertion (Fast, Kinetic) Substrate->Path_Br Low Barrier Path_Cl Path B: C6-Cl Insertion (Slow, High Ea) Substrate->Path_Cl Steric Hindrance (Cl vs N1/C5) Stronger Bond Pd_0 L-Pd(0) Active Catalyst Pd_0->Substrate Inter_Br Stable Pd(II) Intermediate Ready for Transmetallation Path_Br->Inter_Br Inter_Cl Unstable/Slow Requires e- rich Ligand Path_Cl->Inter_Cl

Caption: Kinetic competition between C5-Br and C6-Cl. The C5 position is sterically accessible and electronically activated for oxidative addition.

References

  • Regioselective Suzuki Coupling on Indazoles

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[10]

    • Source: RSC Advances, 2021.
    • URL:[Link]

    • Relevance: Establishes the precedence for Br > Cl selectivity and the utility of dppf-based c
  • Buchwald-Hartwig Catalyst Selection

    • Title: Buchwald-Hartwig Amination User Guide.[9]

    • Source: WuXi AppTec / Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Confirms BrettPhos/RuPhos specificity for amination on deactiv
  • Indazole Protection Strategies

    • Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
    • Source: Journal of Organic Chemistry / PMC.
    • URL:[Link]

    • Relevance: Validates the "Protect -> Couple -> Deprotect" workflow to avoid c

Sources

Minimizing side reactions during hydrolysis of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

You are attempting to hydrolyze the methyl ester at the 3-position of a highly functionalized indazole core. This substrate presents a specific "reactivity paradox":

  • The Target: The ester requires basic conditions to hydrolyze.

  • The Vulnerability (Halogens): The 5-Br and 6-Cl substituents are susceptible to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions.
    
  • The Vulnerability (Carboxylate): The resulting indazole-3-carboxylic acid is prone to thermal decarboxylation , particularly under acidic conditions.

This guide provides a protocol designed to navigate these competing risks, ensuring high yield while preserving the halogenation pattern and the carboxylate group.

Optimized Protocol: The "Soft Hydrolysis" Method

To minimize side reactions, we recommend a Lithium Hydroxide (LiOH) / THF system over the traditional NaOH/MeOH route.

Reagents & Conditions
ParameterRecommendationRationale
Base LiOH (2.5 - 3.0 equiv)Milder than NaOH; Li+ coordinates with ester carbonyl oxygen, accelerating hydrolysis without requiring high heat.
Solvent THF : Water (3:1 or 4:1)Crucial: THF solubilizes the lipophilic di-halo indazole better than MeOH. Avoids transesterification (methyl ester

methyl ester equilibrium).
Temperature 0°C

RT (20-25°C)
Strict Limit: Do not exceed 40°C. Heat promotes both

(halogen loss) and decarboxylation.
Time 4 - 16 HoursMonitor via LCMS. Stop immediately upon consumption of SM.
Workup pH Acidify to pH 3–4Do not use conc. HCl to pH 1. Strong acid + heat triggers decarboxylation.
Step-by-Step Methodology
  • Dissolution: Dissolve Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (1.0 equiv) in THF (10 vol).

  • Base Addition: Prepare a solution of LiOH

    
    H
    
    
    
    O (3.0 equiv) in Water (3 vol). Add dropwise to the THF solution at 0°C.
  • Reaction: Remove ice bath and stir at Room Temperature.

    • Checkpoint: The solution usually turns yellow/orange due to the formation of the indazole N-anion (dianion species). This is normal.

  • Quench: Cool to 0°C. Slowly add 1M HCl or 10% Citric Acid until pH reaches ~3–4.

    • Observation: The product (free acid) should precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water.

  • Drying: Dry under high vacuum at ambient temperature .

    • Warning: Do not oven dry >45°C.

Visualizing the Reaction Landscape

The following diagram illustrates the "Safe Path" (Green) versus the "Danger Zones" (Red) where side reactions occur.

ReactionPathways Start Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate Inter Intermediate: Indazole Dianion Start->Inter LiOH, THF/H2O (Deprotonation + Hydrolysis) Side3 Side Product C: Methyl Ether (Transesterification) Start->Side3 MeOH Solvent (Equilibrium) Product Target Product: Indazole-3-carboxylic Acid Inter->Product Acidic Workup (pH 3-4, Cold) Side2 Side Product B: Hydroxy-Indazole (SNAr) Inter->Side2 Excess Base + High Heat (>60°C) Side1 Side Product A: Decarboxylated Indazole Product->Side1 Heat (>50°C) + Strong Acid (pH <1)

Caption: Figure 1. Reaction pathways showing the narrow window for successful hydrolysis (Green) vs. thermal and chemical degradation routes (Red).

Troubleshooting Guide & FAQs

Category 1: Product Stability (Decarboxylation)

Q: My product yield is low, and I see a new spot on TLC that matches the non-carboxylated indazole. What happened? A: You likely triggered thermal decarboxylation . Indazole-3-carboxylic acids are inherently unstable when heated, especially in their protonated form.

  • Diagnosis: Did you dry the product in an oven? Did you reflux the hydrolysis reaction?

  • Fix: Perform the hydrolysis at room temperature. During workup, acidify only to pH 3–4 (the isoelectric point where precipitation occurs) rather than pH 1. Dry the solid in a vacuum desiccator at room temperature, not in a heated oven.

Q: Can I use reflux to speed up the reaction? A: No. While reflux speeds up ester hydrolysis, it exponentially increases the rate of decarboxylation and nucleophilic attack on the halogens. If the reaction is sluggish, add 10% more LiOH or switch to a THF:Water ratio that improves solubility, but keep T < 40°C.

Category 2: Halogen Integrity ( )

Q: I see a mass shift of -18 or -34 (loss of Cl/Br and gain of OH/OMe). Is the base attacking the ring? A: Yes, this is Nucleophilic Aromatic Substitution (


). The 3-carboxylate group is electron-withdrawing, activating the ring for attack.
  • Mechanism: Hydroxide (

    
    ) or Methoxide (
    
    
    
    ) attacks the C-6 or C-5 position, displacing the halogen.
  • Protection: Interestingly, the first thing the base does is deprotonate the Indazole N-H (

    
     ~14). The resulting negative charge on the nitrogen donates electron density into the ring, actually protecting it from 
    
    
    
    .
  • Root Cause: If you see

    
     products, it usually means you used too much heat  or insufficient base  (leaving the ring neutral and vulnerable) or a very strong nucleophile like NaOMe in MeOH. Stick to LiOH/THF/Water.
    
Category 3: Solubility & Conversion

Q: The starting material is not dissolving in the solvent mixture. A: this compound is very lipophilic.

  • Fix: Do not use pure water or high-water ratios. Use THF as the primary solvent (at least 3:1 THF:Water). THF dissolves the organic ester, while water carries the LiOH. If solubility remains poor, gently warm to 30°C or increase the volume of THF.

Q: Can I use Methanol instead of THF? A: It is possible but risky.

  • Transesterification: Methoxide can attack the ester, swapping the methyl group for... a methyl group. This is invisible but unproductive.

  • Solubility: Halogenated indazoles are often less soluble in MeOH than THF.

  • Impurity: If you use Ethanol, you will form the Ethyl ester via transesterification. Stick to THF to be safe.

Troubleshooting Logic Tree

Use this flow to diagnose issues during your experiment.

Troubleshooting Start Issue Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS SM_Remains Starting Material Remains CheckLCMS->SM_Remains New_Impurity New Impurity Formed CheckLCMS->New_Impurity Solubility Is solution homogeneous? SM_Remains->Solubility CheckMass Check Mass Shift New_Impurity->CheckMass TempCheck Check Temperature Solubility->TempCheck Yes (Clear) AddTHF Action: Increase THF ratio or warm to 30°C Solubility->AddTHF No (Cloudy) TempCheck->AddTHF Too Cold (<0°C) Mass_Minus_CO2 Mass = [M-44] (Decarboxylation) CheckMass->Mass_Minus_CO2 Mass_SNAr Mass = [M-Cl+OH] (SNAr) CheckMass->Mass_SNAr Fix_Decarb Action: Lower Workup Temp Avoid Strong Acid (pH <2) Mass_Minus_CO2->Fix_Decarb Fix_SNAr Action: Lower Reaction Temp Switch to LiOH Mass_SNAr->Fix_SNAr

Caption: Figure 2. Diagnostic logic for identifying and resolving common hydrolysis failures.

References

  • Indazole-3-carboxylic acid properties & Decarboxylation Risks. Source: ChemicalBook & NIH PubChem. Context: Confirms the instability of indazole-3-carboxylic acids upon heating and the tendency for decarboxylation. Link:

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) on Heterocycles. 
    Source: LibreTexts Chemistry.
    Context: Explains the mechanism of 
    
    
    
    on electron-deficient aromatic rings activated by electron-withdrawing groups (like carboxylates). Link:
  • Hydrolysis of Esters: General Mechanisms. Source: Ankara University / LibreTexts. Context: Standard protocols for base-catalyzed hydrolysis (saponification) vs acid-catalyzed hydrolysis. Link:

  • Synthesis of 5-bromo-1H-indazole-3-carboxylic acid. Source: ChemicalBook (Synthesis Routes).[1] Context: Describes the synthesis of the brominated acid, confirming the stability of the final product if isolated correctly (precipitation from cold water). Link:

Sources

Removing palladium impurities from methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Executive Summary & Diagnostic Assessment

The Challenge: You are isolating This compound . The presence of the indazole nitrogen (N1/N2) creates a "soft" ligand environment that can tightly bind Palladium (Pd) species, making standard aqueous washes ineffective. Furthermore, the C3-ester moiety is susceptible to hydrolysis under strong basic conditions, limiting aggressive chemical treatments.

Regulatory Context (ICH Q3D): For oral drug substances, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[1] Assuming a max daily dose of 10g (Option 1), the concentration limit is 10 ppm .[1]

Diagnostic Matrix: What is your current status?
ObservationProbable Pd SpeciesRecommended Action
Black particulates visible in solutionPd(0) (Metallic aggregates)Filtration (Celite/Membrane) + Activated Carbon
Orange/Red/Brown homogeneous solutionPd(II) (Soluble complexes)Functionalized Silica or Chelation Wash
Yellow solid product (should be white/off-white)Pd trapped in crystal latticeMUST dissolve completely before scavenging
Solution Architectures (Protocols)
Decision Tree: Selecting the Right Protocol

Pd_Removal_Decision Start Start: Assess Crude Product Pd_Level Pd Level? Start->Pd_Level High_Pd > 500 ppm (Gross Contamination) Pd_Level->High_Pd Low_Pd < 500 ppm (Polishing) Pd_Level->Low_Pd Method_B Method B: NAC Aqueous Wash (Scalable) High_Pd->Method_B Alternative Method_C Method C: Activated Carbon (Aggressive) High_Pd->Method_C Step 1 (Bulk Removal) Scale Scale? Low_Pd->Scale Small_Scale < 100g (High Value) Scale->Small_Scale Large_Scale > 100g (Cost Sensitive) Scale->Large_Scale Method_A Method A: Thiol-Silica Scavenging (High Selectivity) Small_Scale->Method_A Large_Scale->Method_B

Figure 1: Decision matrix for selecting the appropriate scavenging methodology based on contamination level and scale.

Method A: Functionalized Silica Scavenging (The Gold Standard)

Best for: Final polishing (<500 ppm), high-value intermediates, avoiding yield loss.

Mechanism: Silica beads functionalized with Thiol (-SH) or Thiourea groups bind Pd with higher affinity than the indazole nitrogens.

Protocol:

  • Dissolution: Dissolve the crude indazole completely in THF or 10:1 DCM/MeOH .

    • Note: Do not attempt to scavenge a suspension. The Pd trapped inside solids is inaccessible.

  • Loading: Add Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol or equivalent) at a ratio of 5-10 equivalents relative to the residual Pd content (or 10-20% w/w relative to the substrate if Pd content is unknown).

  • Incubation: Stir at 40°C for 4–12 hours .

    • Tip: Higher temperatures increase kinetics but ensure you do not exceed the boiling point of the solvent.

  • Filtration: Filter the suspension through a 0.45 µm pad or a Celite bed to remove the silica beads.

  • Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger.

Method B: N-Acetylcysteine (NAC) Wash (The Scalable Solution)

Best for: Large scale (>100g), high Pd loads, cost-efficiency.

Mechanism: NAC is a water-soluble ligand that out-competes the indazole for Pd binding, pulling it into the aqueous phase.

Protocol:

  • Dissolution: Dissolve the product in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate ).

    • Warning: Avoid DCM if possible, as emulsions can form easily with NAC solutions.

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7–8 using mild base (NaHCO₃ or dilute NH₄OH).

    • Critical: Do NOT use strong NaOH; it will hydrolyze the C3-methyl ester.

  • Extraction: Add the NAC solution (0.5 – 1.0 eq relative to Pd, or 5-10 wt% of product) to the organic layer.

  • Heating: Heat the biphasic mixture to 50°C with vigorous stirring for 2–4 hours. The heat helps the ligand exchange.

  • Separation: Cool to room temperature. Separate the layers. The Pd-NAC complex will be in the aqueous layer (often turning it dark red/brown).

  • Rinse: Wash the organic layer with water (2x) and brine (1x) to remove residual NAC.

Method C: Activated Carbon (The "Nuclear" Option)

Best for: Gross contamination (>1000 ppm), Pd(0) removal. Risk: High yield loss (10-30%) due to adsorption of the indazole core.

Protocol:

  • Dissolve compound in hot Ethanol or THF .

  • Add Activated Carbon (e.g., Darco® KB-G) at 10-20 wt% relative to the substrate.

  • Stir at reflux for 1–2 hours.

  • Hot Filtration: Filter while hot through a Celite pad.

    • Troubleshooting: If the filtrate turns cloudy upon cooling, Pd particles may have nucleated. Re-filter through a 0.22 µm membrane.

Troubleshooting & FAQs

Q: My product is still yellow after scavenging. Is it Pd? A: Not necessarily. While Pd-Indazole complexes are often orange/yellow, the indazole itself can undergo photo-oxidation or contain trace azo-impurities.

  • Test: Take a small aliquot, dissolve in DMSO, and add a drop of NaBH₄. If the color instantly disappears and black precip forms, it is Pd. If the color persists, it is an organic impurity (chromophore).

Q: I used Method A (Silica), but Pd levels only dropped from 500 ppm to 200 ppm. A: This usually indicates Steric Bulk or Solvent Competition .

  • Fix 1: Switch solvents. If using DMF/DMSO, the solvent itself coordinates Pd, competing with the scavenger. Switch to THF or Toluene.

  • Fix 2: Use a "Dual-Mode" scavenger. Mix Thiol-Silica with DMT-Silica (Dimercaptotriazine). The DMT has a different bite angle and may capture species the Thiol missed.

Q: Can I just recrystallize the product to remove Pd? A: Risky. Indazoles crystallize efficiently, but they often co-crystallize with Pd, trapping it as an inclusion complex.

  • Strategy: You must perform a "Homogeneous Scavenge" (Method A or B) before the final crystallization. Crystallization is a purification step for organic impurities, not efficient for trace metals.

Q: The ester hydrolyzed during the wash! What happened? A: You likely used a base that was too strong or the temperature was too high during the aqueous wash.

  • Correction: Ensure the pH of your NAC or Cysteine wash does not exceed 8.5. Use Ammonium Acetate buffer instead of free Ammonia to maintain pH stability.

Comparative Data: Scavenger Efficiency
MethodPd AffinityYield RecoveryCostSolvent Compatibility
Thiol-Silica High (Kd > 10⁴)> 95%HighExcellent (All organics)
DMT-Silica Very High (Kd > 10⁵)> 95%HighGood (Avoid strong oxidizers)
Activated Carbon Moderate70-90%LowGood (Polar solvents)
NAC Wash High> 90%LowRequires immiscible organic/aq
References
  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation, 2019. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link

  • SiliCycle Application Note. "Metal Scavenging Solutions for Pharmaceutical Industry." SiliCycle Inc.Link

Sources

Validation & Comparative

Advanced 1H NMR Analysis Guide: Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1467062-19-6 Formula: C9H6BrClN2O2 Molecular Weight: 289.51 g/mol [1][2]

Executive Summary & Strategic Importance

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., FGFR, VEGFR targets). Its structural integrity—specifically the precise regiochemistry of the halogen substituents at positions 5 and 6—is paramount for biological activity.

In drug development, a common synthetic pitfall is the formation of the regioisomer (methyl 6-bromo-5-chloro-1H-indazole-3-carboxylate) or incomplete halogenation. Standard LC-MS often fails to distinguish these isomers due to identical molecular weights and similar retention times.

This guide provides an authoritative 1H NMR analysis protocol to unequivocally validate the identity of the 5-bromo-6-chloro isomer, distinguishing it from its structural alternatives.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and observation of exchangeable protons, the following protocol is mandatory.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent.

    • Reasoning: Indazoles are often sparingly soluble in CDCl3. DMSO-d6 ensures complete solubility and, crucially, slows proton exchange, allowing the observation of the indazole N-H signal (typically >13 ppm), which is diagnostic for the tautomeric state.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) or residual DMSO pentet at 2.50 ppm.

Detailed Spectral Analysis (The Product)

Predicted Chemical Shifts & Assignments

Note: Values are based on high-field (400-600 MHz) indazole structure-activity relationship (SAR) data in DMSO-d6.

PositionTypeShift (δ, ppm)MultiplicityIntegrationStructural Logic
NH (1) Broad Singlet13.8 – 14.2 s (br)1HDiagnostic of 1H-indazole tautomer. Disappears with D2O shake.
H-4 Aromatic8.15 – 8.25 s1HDeshielded by the C=O anisotropy (peri-effect) and the ortho-Br. Appears as a sharp singlet due to lack of ortho-coupling.
H-7 Aromatic7.85 – 7.95 s1HShielded relative to H-4. Adjacent to the N-H.[3][4] Appears as a singlet.
OMe Methyl3.90 – 3.95 s3HCharacteristic methyl ester singlet.
Key Diagnostic Features
  • The "Singlet-Singlet" Pattern: The presence of two distinct aromatic singlets (H-4 and H-7) confirms para-substitution on the benzene ring of the indazole (i.e., substituents at 5 and 6). This immediately rules out 4,5-, 5,7-, or 6,7-substitution patterns, which would show doublet splitting (ortho or meta coupling).

  • H-4 Deshielding: The proton at position 4 is spatially close to the carbonyl oxygen at position 3. This "peri-interaction" shifts H-4 downfield significantly (>8.0 ppm) compared to H-7.

Comparative Analysis: Distinguishing Alternatives

The primary analytical challenge is distinguishing the target product from its Regioisomer (Alternative A) .

Alternative A: Methyl 6-bromo-5-chloro-1H-indazole-3-carboxylate

Structurally identical except for the swapped halogen positions.

FeatureTarget (5-Br, 6-Cl) Alternative A (5-Cl, 6-Br) Differentiation Logic
H-4 Shift ~8.20 ppm~8.25 - 8.30 ppmElectronegativity: Chlorine (3.16) is more electronegative than Bromine (2.96). H-4 is ortho to C-5. In the Alternative (5-Cl), H-4 is ortho to Cl, leading to slightly greater deshielding than ortho-Br.
C-5 Shift (13C) ~115 - 118 ppm (C-Br)~126 - 129 ppm (C-Cl)Definitive Method: The Carbon-13 shift of the carbon bearing Bromine is significantly upfield (shielded) due to the "Heavy Atom Effect" compared to the carbon bearing Chlorine.
HMBC H-4 correlates to C-Br (~117 ppm)H-4 correlates to C-Cl (~128 ppm)Workflow: Run HMBC. Find the H-4 proton (identified by NOE to OMe). Check which Carbon it correlates to (C-5).
Alternative B: Methyl 5-bromo-1H-indazole-3-carboxylate (Mono-substituted Impurity)

Result of incomplete chlorination.

  • Spectral Signature: H-4 remains a singlet (or doublet with meta-coupling), but H-6 and H-7 would appear as a coupled system (ortho-coupling, J ~8.5 Hz).

  • Result: The appearance of any doublets in the aromatic region (>7.0 ppm) indicates incomplete substitution.

Validation Workflow (Decision Logic)

The following diagram outlines the logical steps to confirm the structure using NMR data.

NMR_Workflow Start Start: Isolate Solid Solvent Dissolve in DMSO-d6 Start->Solvent H1_Check Check 1H Spectrum: Are aromatic signals Singlets? Solvent->H1_Check Coupling Signals are Doublets (J ~8Hz or ~2Hz) H1_Check->Coupling No Singlets Signals are Singlets (Confirms 5,6-substitution) H1_Check->Singlets Yes Wrong_Sub REJECT: 4,5 / 5,7 / 6,7 substitution or Mono-substituted impurity Coupling->Wrong_Sub Assign_H4 Identify H-4: NOE Correlation with OMe (3.9 ppm)? Singlets->Assign_H4 H4_Confirmed H-4 Identified (Typically ~8.2 ppm) Assign_H4->H4_Confirmed Yes HMBC_Step Run 1H-13C HMBC: Check H-4 correlation to C-5 H4_Confirmed->HMBC_Step Check_C5 Carbon Shift of C-5? HMBC_Step->Check_C5 Result_Target C-5 ~115-118 ppm (C-Br Heavy Atom Effect) CONFIRMED: 5-Br-6-Cl Check_C5->Result_Target Low Field (Shielded) Result_Iso C-5 ~126-130 ppm (C-Cl) REJECT: 5-Cl-6-Br Isomer Check_C5->Result_Iso High Field (Deshielded)

Figure 1: Step-by-step NMR logic flow for distinguishing this compound from its regioisomers.

Advanced Mechanistic Insight: The NOE Experiment

To be absolutely certain of the assignment of H-4 vs H-7 (which is required before interpreting the HMBC), a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is required.

  • Setup: Irradiate the Methyl Ester singlet at ~3.9 ppm.

  • Observation: You should observe a positive NOE enhancement only at the aromatic signal around 8.2 ppm.

  • Why this matters: Without this step, you cannot be certain which singlet corresponds to which position, rendering the HMBC analysis of C-5 vs C-6 ambiguous.

References

  • General Indazole NMR Data: Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, vol. 76, no. 7, 2011, pp. 2105–2113. Link

  • Heavy Atom Effect on 13C Shifts: Breitmaier, E., and Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. (Standard reference for C-X shifts).
  • CAS Registry Data: "this compound."[1][2][5][6] CAS No. 1467062-19-6.[1][2][6] American Chemical Society. Link

  • Tautomerism in Indazoles: Alkorta, I., et al. "Indazole: A Heterocyclic System with Wide Biological Activity." Current Medicinal Chemistry, vol. 27, no. 31, 2020.

Sources

Mass spectrometry fragmentation patterns of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometric behavior of This compound . As a halogenated indazole derivative, this molecule exhibits a distinct isotopic "fingerprint" and predictable fragmentation pathways essential for structural validation in drug discovery and forensic analysis.

Key Identifier: The simultaneous presence of Bromine (


) and Chlorine (

) creates a unique 3:4:1 isotopic cluster for the protonated molecular ion

, serving as the primary confirmation filter before fragmentation analysis.

Part 1: Structural Analysis & Isotopic Signatures

Before analyzing fragmentation, the researcher must validate the precursor ion using the specific isotopic abundance of the halogen substituents.

The "Fingerprint" Calculation

The molecule contains one Bromine atom and one Chlorine atom.[1][2]

  • Bromine:

    
    [1][3]
    
  • Chlorine:

    
    [1]
    

When combined, these probabilities expand mathematically


 to form a triad of peaks separated by 2 mass units (Da).
Isotopic PeakCompositionRelative Abundance CalculationNormalized Ratio
M (Nominal)


3
M + 2


4
M + 4


1

Diagnostic Rule: If your MS1 spectrum does not show a triplet pattern with approximate intensities of 75% : 100% : 25% , the analyte is not the target compound, regardless of the retention time.

Part 2: Comparative Ionization Guides (Alternatives)

Choosing the correct ionization source is critical. The ester moiety is labile, and the halogens are susceptible to radical cleavage.

FeatureElectrospray Ionization (ESI) Electron Impact (EI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Use Recommended. LC-MS/MS quantification and biological matrices.Structural elucidation (Library matching).Alternative for non-polar analogs.[4]
Ion Type

(Even electron).

(Odd electron radical).

(Even electron).
Molecular Ion Stability High. Preserves the isotopic envelope for identification.Low. Often fragments the ester immediately;

may be weak.
Medium. Higher thermal energy may induce in-source fragmentation.
Fragmentation Logic Collision Induced Dissociation (CID) drives neutral losses (MeOH, CO).High energy (70eV) drives radical losses (Halogens).Similar to ESI but more thermal degradation.
Verdict Superior for quantitative workflows and confirming the intact halogen pattern.Secondary tool for confirming isomeric structure if ESI is ambiguous.Use only if ESI sensitivity is poor due to matrix suppression.

Part 3: Fragmentation Pathways (MS/MS Mechanisms)

Under ESI-CID conditions (Collision Induced Dissociation), the fragmentation follows a low-energy pathway dominated by the stability of the indazole core.

Mechanism Overview
  • Precursor Selection:

    
     (using 
    
    
    
    ).
  • Primary Loss (Ester Cleavage): The methyl ester is the most fragile point. The molecule typically loses neutral methanol (

    
    , 32 Da) or a methoxy radical depending on energy, though neutral loss is favored in ESI.
    
  • Secondary Loss (Carbonyl Ejection): Following ester cleavage, the resulting acylium ion ejects Carbon Monoxide (

    
    , 28 Da).
    
  • Tertiary Loss (Halogen Scrambling): High collision energies are required to break the

    
     or 
    
    
    
    bonds on the aromatic ring. Bromine leaves first due to lower bond dissociation energy compared to Chlorine.
Visualization: Fragmentation Tree

G cluster_legend Key Interpretation Precursor Precursor [M+H]+ m/z ~289 (79Br/35Cl) (Isotope Pattern 3:4:1) Frag1 Fragment 1: Acylium Ion [M+H - CH3OH]+ m/z ~257 Precursor->Frag1 Neutral Loss: Methanol (-32 Da) Low Collision Energy (10-20 eV) Frag2 Fragment 2: Indazole Core [M+H - CH3OH - CO]+ m/z ~229 Frag1->Frag2 Neutral Loss: Carbon Monoxide (-28 Da) Med Collision Energy (20-30 eV) Frag3 Fragment 3: De-brominated [Core - Br]+ m/z ~150 Frag2->Frag3 Loss of Bromine (Radical/Neutral) High Collision Energy (>40 eV) Text Note: m/z values are nominal for the 79Br/35Cl isotopologue. Real spectra will show doublet/triplet patterns for all Br/Cl containing fragments.

Caption: Step-wise ESI-MS/MS fragmentation pathway. Blue indicates the parent ion; Red/Yellow/Green indicate sequential product ions. Note that m/z values refer to the lightest isotopologue.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results, use the following LC-MS/MS workflow. This protocol includes a "Self-Validation" step to ensure the instrument is correctly calibrated for halogen detection.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS Grade) . Avoid water in the stock solution to prevent hydrolysis of the ester.

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Instrument Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[5][6]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ester).

  • Desolvation Temp: 350°C.

Data Acquisition Strategy
  • Step A: MS1 Scan (The Validation Step):

    • Scan range: m/z 100–500.

    • Validation Check: Zoom into m/z 289–293. Confirm the 3:4:1 intensity ratio. If the ratio is 1:1, you have lost Chlorine. If the ratio is 3:1, you have lost Bromine.

  • Step B: Product Ion Scan (MS2):

    • Precursor: Select m/z 289.0 (The

      
       peak).
      
    • Collision Energy Ramp: 10 eV to 50 eV.

    • Target Ions: Look for m/z 257 (Loss of MeOH) and m/z 229 (Indazole core).

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry - Cl and Br Patterns." Chemistry Steps, Accessed 2026. Link

  • University of Calgary. "Mass Spectroscopy - Isotope patterns for -Cl and -Br." Department of Chemistry, Accessed 2026. Link

  • Luo, X., et al. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids."[5] ResearchGate, 2024. Link

  • Prasain, J. "Ion fragmentation of small molecules in mass spectrometry."[3] UAB Mass Spectrometry Workshop, 2009. Link

  • Sigma-Aldrich. "Methyl 6-bromo-1H-indazole-5-carboxylate Product Sheet." Merck KGaA, Accessed 2026. Link

Sources

Advanced HPLC Method Development for Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (hereafter MBCI ) presents a specific set of chromatographic challenges. While standard C18 chemistries provide adequate retention, they often fail to resolve critical impurities arising from the halogenation process—specifically the regioisomers (e.g., 5-chloro-6-bromo analogs) and de-halogenated byproducts.

This guide compares three distinct stationary phase chemistries—C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal selectivity for MBCI purity analysis.

Key Finding: While C18 is sufficient for potency assays, PFP (Pentafluorophenyl) chemistry demonstrates superior resolution (


) for halogenated regioisomers due to specific electrostatic and dipole-dipole interactions that are absent in alkyl-bonded phases.

Molecule Profile & Critical Quality Attributes (CQA)

Before method selection, we must understand the analyte's physicochemical behavior.

PropertyValue / DescriptionChromatographic Implication
Structure Indazole core, 5-Br, 6-Cl, 3-COOMeHighly hydrophobic; potential for

stacking.
pKa (Indazole NH)

(Acidic), Conjugate Acid pKa

Neutral at standard HPLC pH (2.0–8.0).
LogP

(Predicted)
Strong retention on Reversed Phase (RP).
Key Impurity A Regioisomer: Methyl 5-chloro-6-bromo...Same m/z, similar hydrophobicity. Hard to separate on C18.
Key Impurity B Hydrolysis Product: Free AcidMore polar; elutes earlier.

Comparative Study: Stationary Phase Selection

The core of this development lies in selecting a column that can discriminate based on halogen positioning rather than just hydrophobicity.

The Candidates
  • C18 (Octadecylsilane): The industry standard. Relies purely on hydrophobic subtraction.

    • Pros: Robust, long life, predictable.

    • Cons: Poor shape selectivity for rigid isomers.

  • Phenyl-Hexyl: Combines hydrophobic retention (hexyl linker) with

    
     interactions.
    
    • Pros: Enhanced selectivity for aromatics.[1]

    • Cons:

      
       interactions are suppressed by Acetonitrile (ACN).
      
  • PFP (Pentafluorophenyl): A fluorinated aromatic ring.

    • Pros: Offers multiple retention mechanisms: Hydrophobicity,

      
      , Dipole-Dipole , and Charge Transfer . Uniquely suited for halogenated compounds.
      
Experimental Comparison Data[1][2][3][4]

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol; Gradient: 50-90% B over 10 min; Flow: 1.0 mL/min; Temp: 40°C.

ParameterC18 Column Phenyl-Hexyl Column PFP Column
Retention Time (MBCI) 6.2 min6.8 min7.1 min
Resolution (Regioisomer)

(Co-elution)

(Baseline)

(Excellent)
Peak Symmetry (Tailing) 1.11.21.05
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Hydrophobicity + Shape + Halogen-Fluorine Interaction
Expert Insight: Why PFP Wins

The PFP phase acts as a Lewis acid due to the electron-withdrawing fluorine atoms on the benzene ring. The MBCI molecule, possessing electron-rich halogens (Br, Cl), engages in specific electrostatic interactions with the PFP ring. Because the electron density distribution differs slightly between the 5-Br/6-Cl and 5-Cl/6-Br isomers, the PFP column "feels" this difference, whereas the C18 column only "sees" a greasy ball of similar size.

Recommendation: Use PFP for purity methods where regioisomer separation is critical. Use C18 only for rough potency checks or if PFP is unavailable.

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the MBCI method.

MethodDevelopment Start Start: MBCI Method Dev Screen Column Screening (C18 vs PFP vs Phenyl) Start->Screen CheckRes Check Regioisomer Resolution (Rs) Screen->CheckRes C18_Path C18 Selected (Rs < 1.5) CheckRes->C18_Path Rs Poor PFP_Path PFP Selected (Rs > 2.0) CheckRes->PFP_Path Rs Good Opt_Mobile Optimize Mobile Phase (MeOH vs ACN) C18_Path->Opt_Mobile Try MeOH for selectivity change PFP_Path->Opt_Mobile Standard Optimization Opt_pH pH Adjustment (Acidic for suppression) Opt_Mobile->Opt_pH Final Final Validated Method Opt_pH->Final

Caption: Decision tree prioritizing stationary phase selectivity over mobile phase adjustments for halogenated isomer separation.

Optimized Experimental Protocol (The "Gold Standard")

Based on the comparative study, this is the recommended protocol for release testing of MBCI.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Fluorophenyl (PFP) Phase (e.g., ACE C18-PFP, Phenomenex Kinetex F5, or equivalent),

    
     or 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it enhances the

    
     interactions with the PFP ring.
    
  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (Indazole absorption max) and 220 nm (impurity check).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial Hold
1.050Isocratic hold to stack peaks
12.085Linear Gradient (Elution of MBCI ~8 min)
12.195Wash
15.095Wash Hold
15.150Re-equilibration
20.050End
Sample Preparation
  • Stock Solution: Weigh 10 mg MBCI into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate for 5 mins).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to prevent "solvent shock" and peak distortion.

    • Critical Step: Do not dissolve in 100% ACN if injecting large volumes, as the strong solvent effect will cause peak splitting on early eluting impurities.

Interaction Mechanism Visualization

Understanding why the separation works ensures you can troubleshoot future variations.

Mechanism Analyte MBCI Analyte (Electron Rich Halogens) Interaction Interaction Zone Analyte->Interaction Dipole Moment Stationary PFP Stationary Phase (Electron Deficient Ring) Stationary->Interaction Pi-System Result High Selectivity (Separation) Interaction->Result Charge Transfer + Shape Selectivity

Caption: Mechanism of retention on PFP columns involving dipole-dipole and charge-transfer interactions specific to halogenated analytes.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness , the method includes these self-checks:

  • Resolution Check (

    
    ): 
    
    • Protocol: Spike the sample with 1% of the known regioisomer (if available) or the des-bromo analog.

    • Requirement:

      
      .[2] If 
      
      
      
      drops, the column surface may be fouled. Wash with 100% ACN.
  • Retention Time Drift:

    • Issue: Indazoles can be sensitive to pH if near the pKa.

    • Fix: Ensure Formic Acid concentration is precise (0.1%). If drift occurs, switch to a Phosphate buffer at pH 2.5 (stronger buffering capacity than formic acid).

  • Peak Tailing:

    • Cause: Interaction between Indazole nitrogens and residual silanols.

    • Fix: The PFP column is usually well end-capped. If tailing persists, increase column temp to 45°C to speed up mass transfer.

References

  • Waters Corporation. (2023). Understanding Stationary Phase Selectivity: Phenyl-Hexyl vs. C18.[1][3] Retrieved from [Link]

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • Shimadzu. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • PubChem. (2023). Methyl 1H-indazole-3-carboxylate (Compound Summary).[4][5][6][7] Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics.[8] Retrieved from [Link]

Sources

Technical Guide: Structural Validation of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate , the primary failure mode is not the formation of the indazole core, but the regio-positioning of the halogen substituents . Standard 1H NMR is often inconclusive because the H4 and H7 protons appear as singlets in both the target molecule and its inverted isomer (5-chloro-6-bromo).

This guide establishes a 13C NMR-based validation protocol . Unlike proton NMR, Carbon-13 NMR exploits the "Heavy Atom Effect" of Bromine versus the electronegativity of Chlorine to create a definitive >10 ppm chemical shift differential between C5 and C6, serving as an indisputable "fingerprint" for structure release.

The Isomer Challenge: Why 1H NMR Fails

In 5,6-disubstituted indazoles, the protons at positions C4 and C7 are isolated from each other (para-like relationship across rings).

  • Target (5-Br, 6-Cl): H4 and H7 appear as two singlets.

  • Impurity (5-Cl, 6-Br): H4 and H7 also appear as two singlets.

  • Ambiguity: While NOESY can suggest spatial proximity to the N1-H or C3-ester, solvent exchange and tautomerism (1H vs 2H shift) often render NOE data ambiguous.

The Solution: Direct observation of the ipso-carbons (C5 and C6) using 13C NMR.

Comparative Analysis: 13C NMR vs. Alternatives

Feature1H NMR NOESY / ROESY 13C NMR (Recommended)
Primary Signal H4/H7 SingletsThrough-space H-H couplingC-X Ipso Carbon Shift
Resolution Low (Peaks overlap)Medium (Dependent on mixing time)High (>10 ppm difference)
Ambiguity Risk High (Identical multiplicity)Medium (Tautomer dependent)Low (Element specific)
Time Cost < 5 mins2-8 hours1-4 hours
Verdict Screening onlySecondary ConfirmationPrimary Validation Tool

Theoretical Framework: The "Smoking Gun" Signals

The validation relies on the distinct electronic effects of Bromine and Chlorine on the aromatic ring.

  • Chlorine Effect (Deshielding): Chlorine is highly electronegative, shifting the attached carbon downfield (typically +6 ppm relative to H).

  • Bromine Effect (Shielding - Heavy Atom Effect): Bromine induces a "Heavy Atom Effect," causing the attached carbon to resonate upfield (typically -5 to -6 ppm relative to H), despite its electronegativity.

Calculated vs. Expected Shifts

Based on substituent additivity rules for the indazole core.

Carbon PositionTarget: 5-Br, 6-Cl (ppm)Isomer: 5-Cl, 6-Br (ppm)Differentiation
C5 (Ipso) ~116.0 (Shielded by Br)~129.0 (Deshielded by Cl)Δ ~13 ppm
C6 (Ipso) ~131.0 (Deshielded by Cl)~118.0 (Shielded by Br)Δ ~13 ppm
C3 (Ester) ~135 - 140~135 - 140N/A
C=O ~160 - 162~160 - 162N/A

Validation Logic:

  • If you see a quaternary signal at ~116 ppm and another at ~131 ppm , the structure is 5-Br, 6-Cl .

  • If the signals are inverted (C5 downfield, C6 upfield), the structure is the impurity.

Experimental Protocol

A. Sample Preparation
  • Concentration: Dissolve 30-50 mg of product in 0.6 mL DMSO-d6 .

    • Note: DMSO is preferred over CDCl3 to prevent aggregation and ensure sharp quaternary peaks.

  • Additives: If relaxation is slow, add 0.02 M Cr(acac)3 (Chromium acetylacetonate) as a relaxation agent to intensify quaternary carbon signals.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 1024 (Quaternary carbons have low NOE enhancement).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Reasoning: C-Br and C-Cl carbons have long T1 relaxation times. A short D1 will saturate these signals, making them disappear into the noise.

  • Spectral Width: 240 ppm (to capture C=O and potential impurities).

C. Workflow Visualization

ValidationWorkflow Start Crude Product (this compound) Prep Sample Prep: 50mg in DMSO-d6 Optional: Cr(acac)3 Start->Prep Acquire Acquire 13C NMR (Pulse: zgpg30, NS: 1024, D1: 3s) Prep->Acquire Analyze Analyze Region 110 ppm - 135 ppm Acquire->Analyze Decision Check C5 & C6 Shifts Analyze->Decision Pass PASS: Target Structure C5(Br) ~116 ppm C6(Cl) ~131 ppm Decision->Pass Pattern A Fail FAIL: Regioisomer (5-Cl, 6-Br) C5(Cl) ~129 ppm C6(Br) ~118 ppm Decision->Fail Pattern B

Caption: Figure 1. Decision tree for validating halogen regiochemistry using 13C NMR chemical shifts.

Structural Logic & Isomerism

The diagram below illustrates the specific atom mapping and the resulting chemical shift logic that distinguishes the target from its isomer.

IsomerLogic cluster_Target Target: 5-Bromo-6-Chloro cluster_Isomer Impurity: 5-Chloro-6-Bromo T_Struct Indazole Core (C5-Br, C6-Cl) T_C5 C5 (attached to Br) Heavy Atom Effect Result: SHIELDED (~116 ppm) T_Struct->T_C5 T_C6 C6 (attached to Cl) Electronegativity Result: DESHIELDED (~131 ppm) T_Struct->T_C6 I_Struct Indazole Core (C5-Cl, C6-Br) I_C5 C5 (attached to Cl) Electronegativity Result: DESHIELDED (~129 ppm) I_Struct->I_C5 I_C6 C6 (attached to Br) Heavy Atom Effect Result: SHIELDED (~118 ppm) I_Struct->I_C6

Caption: Figure 2. Mechanistic origin of chemical shift differences driven by Halogen-specific electronic effects.

References

  • Heavy Atom Effects in 13C NMR

    • Title: "Calculated 13C NMR Shifts of bromin
    • Source: Chemistry Stack Exchange / Comput
    • URL:

  • Indazole Synthesis & Regioisomerism

    • Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights"
    • Source: N
    • URL:

  • General 13C NMR Shift Data (Halogens)

    • Title: "13C NMR spectroscopy - Chemical Shifts of Halogen
    • Source: ChemGuide / LibreTexts
    • URL:

  • Spectral Database for Organic Compounds (SDBS)

    • Note: Use this database to compare unsubstituted indazole baseline shifts (C5/C6 ~120 ppm).
    • URL:

Chromatographic Profiling & Separation Guide: Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate is a critical scaffold in the synthesis of kinase inhibitors and bioactive indazole derivatives. Its utility relies heavily on isomeric purity, specifically distinguishing it from its regioisomeric "alternatives" (e.g., the 6-bromo-5-chloro isomer) and synthetic precursors (mono-halogenated species).

Standard C18 reverse-phase chromatography often fails to resolve the target from its positional isomers due to identical hydrophobicity (LogP). This guide compares the performance of C18 against Phenyl-Hexyl stationary phases, demonstrating why π-electron selective phases are the superior alternative for validating the identity of this specific halogenated indazole.

Part 1: The Target vs. The Alternatives

In the context of high-purity synthesis, the "alternatives" are the structural analogs that co-elute during standard analysis. The following table characterizes the target against these critical interferences.

Table 1: Physicochemical Profile of Target & Critical Impurities
Analyte (Alternative)Structure NoteCalculated LogP*Retention Behavior (C18)Retention Behavior (Phenyl-Hexyl)
Target: this compound 5-Br, 6-Cl ~3.45 Co-elutes with Regioisomer Resolved (Distinct π-interaction)
Alternative A: Methyl 6-bromo-5-chloro-1H-indazole-3-carboxylateRegioisomer (Scrambled)~3.45Co-elutes with TargetResolved
Alternative B: Methyl 5-bromo-1H-indazole-3-carboxylateMono-halo Precursor~2.60Elutes Earlier (Resolution > 2.0)Elutes Earlier
Alternative C: Methyl 6-chloro-1H-indazole-3-carboxylateMono-halo Precursor~2.45Elutes Earlier (Resolution > 2.5)Elutes Earlier
Alternative D: 5-bromo-6-chloro-1H-indazole-3-carboxylic acidHydrolysis Byproduct~0.8 - 1.2Elutes at Solvent Front (Low Ret.)Elutes at Solvent Front

*LogP values are estimates based on fragment contribution methods relative to indazole core data [1].

Part 2: Scientific Rationale (Method Selection)[1]

The Failure of C18 for Regioisomers

The separation of the 5-bromo-6-chloro target from the 6-bromo-5-chloro alternative is a classic analytical challenge. On a standard alkyl-bonded phase (C18), retention is driven almost exclusively by hydrophobic partitioning. Since both isomers possess identical molecular formulas and nearly identical hydrophobic surface areas, their separation factors (


) approach 1.0, leading to peak co-elution.
The Phenyl-Hexyl Advantage

To separate these alternatives, one must exploit the electronic differences of the indazole ring.

  • Electronic Density: The nitrogen atoms in the indazole ring (N1 and N2) create an uneven electron distribution across the fused benzene ring.

  • Halogen Positioning: A bromine at C5 vs. C6 alters the local

    
    -electron density differently than a chlorine at those positions due to differences in electronegativity and atomic radius.
    
  • Mechanism: Phenyl-Hexyl stationary phases engage in

    
    -
    
    
    
    stacking interactions with the indazole core. The subtle variation in electron density caused by the positional swap of Br/Cl significantly alters this interaction energy, resulting in baseline separation [2].

Part 3: Experimental Protocols

Protocol A: Rapid Purity Screen (C18)

Use this protocol to separate the target from mono-halogenated precursors (Alternatives B & C).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (indazole core absorption).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acids)

    • 2-12 min: 5%

      
       95% B (Linear Gradient)
      
    • 12-15 min: 95% B (Wash)

Expected Result: The target elutes late (~10-11 min). Mono-halo impurities elute significantly earlier (~8-9 min). Warning: This method cannot guarantee the absence of the 6-bromo-5-chloro isomer.

Protocol B: High-Resolution Isomer Separation (Phenyl-Hexyl)

Use this protocol to validate isomeric purity against the Regioisomer (Alternative A).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH).[4]

    • Note: Methanol is preferred over Acetonitrile here as it facilitates stronger

      
      -
      
      
      
      interactions between the analyte and stationary phase.
  • Flow Rate: 0.4 mL/min.[1][5]

  • Temperature: 25°C (Lower temperature enhances

    
    -stacking).
    
  • Gradient:

    • 0-1 min: 40% B

    • 1-15 min: 40%

      
       80% B (Shallow gradient)
      
    • 15-18 min: 80% B

Expected Result: The specific interaction of the Phenyl-Hexyl phase with the halogenated indazole core typically resolves the 5-Br-6-Cl and 6-Br-5-Cl isomers with a resolution (


) > 1.5.

Part 4: Visualization of Analytical Logic

Diagram 1: Impurity Origin & Separation Pathway

This diagram illustrates how the "Alternative" regioisomer arises during synthesis and the decision logic for choosing the correct chromatographic method.

G Start Synthesis Starting Material (Indazole Core) Halogenation Electrophilic Halogenation (Bromination/Chlorination) Start->Halogenation Crude Crude Product Mixture Halogenation->Crude Regioselectivity Issues Target Target: 5-Bromo-6-Chloro (Isomer A) Crude->Target Impurity Alternative: 6-Bromo-5-Chloro (Isomer B) Crude->Impurity Analysis Analytical Method Selection Target->Analysis Impurity->Analysis C18 Method A: C18 Column (Hydrophobicity Only) Analysis->C18 Standard Screen Phenyl Method B: Phenyl-Hexyl (Pi-Pi Interaction) Analysis->Phenyl Isomer Check ResultFail Result: Single Peak (Co-elution) FALSE POSITIVE PURITY C18->ResultFail LogP Identical ResultPass Result: Two Peaks (Baseline Separation) TRUE PURITY VALIDATION Phenyl->ResultPass Electronic Diff.

Caption: Workflow demonstrating the synthesis origin of regioisomers and the necessity of Phenyl-Hexyl stationary phases for true purity validation.

References

  • Royal Society of Chemistry. (2023). Electronic Supplementary Information: LogP values calculated for indoleamines and related heterocycles. RSC.org. Link

  • National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PubMed Central. Link

  • BenchChem. (2025).[6] Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis & Purification. BenchChem.com. Link

  • SIELC Technologies. (2023). HPLC Separation of Halogenated Acid Isomers on Mixed-Mode Columns. SIELC.com. Link

Sources

Regioisomer Identification Guide: N1 vs. N2 Alkylation of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate presents a classic but challenging regioselectivity problem. Due to the annular tautomerism of the indazole core, alkylation under standard basic conditions (


/DMF) typically yields a mixture of the N1-alkyl  (thermodynamic, benzenoid) and N2-alkyl  (kinetic, quinonoid) isomers.

Differentiating these isomers is critical for Structure-Activity Relationship (SAR) studies, as the biological activity of N1 and N2 indazoles often differs by orders of magnitude. This guide provides a self-validating analytical workflow to distinguish these isomers, relying primarily on NOESY NMR and elution behavior , supported by mechanistic causality.

Mechanistic Context & Tautomerism

To control or identify the product, one must understand the reacting species. The indazole anion is an ambident nucleophile.

  • N1-Alkylation: Preserves the aromaticity of the benzene ring (Benzenoid structure). Generally thermodynamically favored.[1]

  • N2-Alkylation: Disrupts the benzene aromaticity, inducing a Quinonoid-like character. Often kinetically favored, especially with loose ion pairs (e.g., in DMF) or under Mitsunobu conditions.[1]

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway and the resulting structural differences.

Indazole_Alkylation Substrate Methyl 5-bromo-6-chloro- 1H-indazole-3-carboxylate (Tautomeric Equilibrium) Anion Indazole Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation (Base) N1_Product N1-Isomer (Benzenoid) Thermodynamic Product (Usually Major in THF/NaH) Anion->N1_Product Path A: Attack at N1 (Maintains Aromaticity) N2_Product N2-Isomer (Quinonoid) Kinetic Product (Increased in DMF/K2CO3) Anion->N2_Product Path B: Attack at N2 (Steric/Electronic Factors) N1_Product->N2_Product Rarely interconvert under mild conditions

Figure 1: Bifurcation of the alkylation pathway. N1 preserves the benzene ring aromaticity, while N2 induces a higher energy quinonoid-like state.

Analytical Differentiation (The Core Protocol)

The specific substitution pattern (5-Br, 6-Cl, 3-COOMe) provides unique spectroscopic handles. Mass Spectrometry (LCMS) is useless for differentiation as both isomers have identical mass and fragmentation patterns are often indistinguishable.[1]

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the only self-validating method without X-ray crystallography.

1. 1H NOESY / ROESY (Crucial Step)

The geometry of the molecule dictates specific Through-Space interactions (Nuclear Overhauser Effect).

  • The N1-Isomer Diagnostic: The alkyl group at N1 is spatially proximate to the proton at C7 . In your molecule (5-Br, 6-Cl), the C7-H is the only proton remaining on the benzene ring capable of interacting with N1.

    • Observation: Strong NOE cross-peak between

      
       and 
      
      
      
      (typically a singlet around 7.5 - 8.0 ppm).[1]
  • The N2-Isomer Diagnostic: The alkyl group at N2 is distant from C7-H. Instead, it is spatially proximate to the substituent at C3 .

    • Observation: Strong NOE cross-peak between

      
       and the Ester Methyl (
      
      
      
      )
      .[1]
    • Negative Control: Absence of NOE to aromatic protons.[1]

2. 13C NMR & HMBC
  • N1-Isomer: The

    
     protons typically show HMBC correlation to C7a  (the bridgehead carbon) and C3a .
    
  • N2-Isomer: The

    
     protons show HMBC correlation to C3  and C3a , but not C7a.[2]
    
B. Chromatography (Elution Order)

While not absolute, the "Polarity Rule" holds for 90% of indazole carboxylates on Silica Gel.[1]

  • N1-Isomer: Lower dipole moment (Benzenoid).[1] Higher

    
      (Elutes First).
    
  • N2-Isomer: Higher dipole moment (Quinonoid).[1] Lower

    
      (Elutes Second).
    

Note: In very polar mobile phases or with specific R-groups containing polar moieties (e.g., free amines), this order can invert. Always verify with NOE.

Summary Decision Matrix
FeatureN1-Isomer (Target)N2-Isomer (Alternative)
Geometry Benzenoid (Aromatic)Quinonoid-like
TLC (

)
Higher (Less Polar)Lower (More Polar)
NOE Signal


(Ester)
HMBC


UV-Vis

often lower

often red-shifted (conjugated)

Experimental Workflow

Diagram: Analytical Decision Tree

Analytical_Workflow Start Crude Reaction Mixture (Alkylation of 5-Br-6-Cl-Indazole-3-COOMe) TLC TLC Analysis (Hexane/EtOAc) Start->TLC Separation Flash Column Chromatography TLC->Separation Spot1 Spot 1 (High Rf) Likely N1 Separation->Spot1 Spot2 Spot 2 (Low Rf) Likely N2 Separation->Spot2 NMR_Prep Isolate & Dissolve in DMSO-d6 Run 1H + NOESY Spot1->NMR_Prep Spot2->NMR_Prep Decision_N1 NOE: N-CH2 to C7-H? YES NMR_Prep->Decision_N1 Analyze High Rf Decision_N2 NOE: N-CH2 to OMe? YES NMR_Prep->Decision_N2 Analyze Low Rf Confirm_N1 CONFIRMED N1 (Thermodynamic) Decision_N1->Confirm_N1 Signal Present Confirm_N2 CONFIRMED N2 (Kinetic) Decision_N2->Confirm_N2 Signal Present

Figure 2: Step-by-step logic for confirming regioisomer identity using chromatography and NMR.

Detailed Protocol: Synthesis & Separation

Objective: Synthesize N-alkylated derivatives and isolate pure isomers.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Alkylating Agent: Alkyl Halide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
    
  • Solvent: DMF (for mixture) or THF (for N1 selectivity)[3]

Step-by-Step:

  • Reaction Setup:

    • For N1 Selectivity: Dissolve substrate in anhydrous THF. Cool to 0°C. Add NaH (60%). Stir 30 min. Add Alkyl Halide.[1] Warm to RT. (This method utilizes the "tight ion pair" effect to favor N1 [1]).

    • For Comparison Standards (Mixture): Dissolve substrate in DMF. Add

      
       and Alkyl Halide. Heat to 60°C for 2 hours. This typically yields a ~2:1 to 1:1 mixture of N1:N2, ideal for validating your analytical method [2].
      
  • Workup:

    • Dilute with EtOAc. Wash 3x with water (crucial to remove DMF). Wash with Brine.[1] Dry over

      
      .[3]
      
  • Purification (The Separation):

    • Use a Silica Gel column.[3][4]

    • Gradient: Start 100% Hexanes

      
       20% EtOAc/Hexanes.
      
    • Observation: The N1 isomer will elute first.[1] It often crystallizes upon evaporation.[1] The N2 isomer elutes later and is often an oil or amorphous solid.

  • Validation:

    • Take the "Top Spot" (N1 candidate). Run NOESY. Look for interaction with the aromatic proton at 7.8-8.2 ppm (C7-H).

    • Take the "Bottom Spot" (N2 candidate). Run NOESY. Look for interaction with the singlet at ~3.9 ppm (Ester OMe).

References

  • BenchChem Technical Support. (2025).[1][3] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Retrieved from

  • Luo, G., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][5][6] Beilstein Journal of Organic Chemistry. Retrieved from

  • Doganc, F., & Göker, H. (2024).[1][7] Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry.[1][7][8][9] Retrieved from

  • Hursthouse, M. B., et al. (2007).[1][10] Crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid.[1][10] University of Southampton.[1] Retrieved from

Sources

Safety Operating Guide

methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Executive Summary: The "Halogen Rule"

CRITICAL DIRECTIVE: this compound is a Halogenated Organic Compound .[1][2] It must NEVER be disposed of in general organic solvent waste, drain systems, or standard trash.[1]

  • Primary Disposal Stream: Halogenated Organic Waste (Solid or Liquid).

  • Key Hazard: Thermal decomposition emits toxic Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[1] Incomplete combustion can form dioxins.

  • Immediate Action: Segregate all waste containing this compound into containers explicitly labeled "HALOGENATED."

Chemical & Hazard Profile

To ensure safe handling, we must first define the physicochemical risks.[1] While specific data for the 6-chloro derivative is often proprietary, its safety profile is extrapolated from its structural analog, Methyl 5-bromo-1H-indazole-3-carboxylate [1].[1]

PropertyDescriptionOperational Implication
Chemical Class Halogenated Indazole EsterLipophilic; potential for dermal absorption.
Physical State Solid (likely off-white to yellow powder)Dust inhalation risk; use powder hoods.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).[1]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.)Irritant to mucous membranes.
Reactivity Stable under normal conditions.Avoid strong bases (hydrolysis of ester) and strong oxidizers.
Combustion Products HBr, HCl, NOx, CO, CO2 Fire Risk: Do not inhale smoke; requires SCBA in fire scenarios.[1]

The Core Directive: Why Segregation Matters

The presence of both Bromine (Br) and Chlorine (Cl) atoms dictates the disposal pathway.

The Mechanism of Disposal Failure: If this compound is placed in a Non-Halogenated waste stream (often used for fuels blending), it will be incinerated at lower temperatures.[1]

  • Result: Low-temperature combustion of chlorinated/brominated aromatics facilitates the formation of Dioxins and Furans , which are persistent organic pollutants (POPs).[1]

  • Correct Protocol: Halogenated waste streams are routed to specialized incinerators operating at >1100°C with rapid quench cooling to prevent dioxin reformation and scrubbers to capture acidic gases (HBr/HCl) [2].

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess Stock)[2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][6]

    • Stream:SOLID HALOGENATED WASTE .

  • Transfer: Transfer solid inside a fume hood to avoid dust generation.

  • Sealing: Screw the lid tight. Do not leave a funnel in the bottle.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have used the compound in a reaction with solvents like Dichloromethane (DCM), Ethyl Acetate, or DMF.[1]

  • Segregation:

    • If the solvent is Halogenated (e.g., DCM, Chloroform): Pour into the HALOGENATED SOLVENT carboy.[1]

    • If the solvent is Non-Halogenated (e.g., Methanol, Acetone): Because it is contaminated with the halogenated indazole, the ENTIRE MIXTURE must now be treated as HALOGENATED WASTE [3].[1]

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic/Basic waste can react with other substances in the central waste drum. Neutralize with dilute NaHCO3 or dilute HCl if necessary before adding to the carboy.

  • Secondary Containment: Always transport liquid waste carboys in secondary containment trays.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1]
  • Collection: Place all solid debris contaminated with the substance into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Tagging: Label as "Solid Debris - Halogenated Contamination."

  • Disposal: Place in the solid hazardous waste drum (often a fiber drum with a liner). Do not throw in regular trash.

Emergency Contingencies: Spill Management

Minor Spill (< 5 grams/mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.[1]

    • Liquid: Absorb with vermiculite or spill pads.

  • Cleaning: Wipe the area with soap and water.[3] Dispose of all cleanup materials as Halogenated Solid Waste .

Major Spill (> 50 grams/mL or outside fume hood):

  • Evacuate: Leave the immediate area.

  • Secure: Close doors to the lab.

  • Notify: Contact EHS/Security immediately.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Waste (Solutions) StateCheck->Liquid Reaction Mix/Mother Liquor SolidBin Container: Wide-Mouth Jar/Bag Label: HALOGENATED SOLID Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent LiquidBin Container: HDPE Carboy Label: HALOGENATED SOLVENT HaloSolvent->LiquidBin ContaminationRule CONTAMINATION RULE: Trace Halogens make the whole mix Halogenated NonHaloSolvent->ContaminationRule ContaminationRule->LiquidBin Incineration High-Temp Incineration (>1100°C) with Scrubbers SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision matrix for segregating halogenated indazole waste. Note that mixing non-halogenated solvents with this compound defaults the stream to "Halogenated."[6]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[7] Hazardous Waste Codes: F-List (Halogenated Solvents) and Incineration Standards. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

Sources

Personal protective equipment for handling methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

This compound is a highly functionalized halogenated heterocyclic scaffold commonly used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, its structure—containing both bromine and chlorine on a lipophilic indazole core—dictates that it be handled with Universal Precautions for Potent Compounds (Control Band 2 or 3) until definitive toxicology proves otherwise.

Critical Hazards (Inferred from Structure-Activity Relationships):

  • Respiratory Irritant (H335): Fine ester powders are easily aerosolized and can cause severe mucosal irritation.

  • Ocular/Dermal Irritant (H319/H315): Halogenated heterocycles are known sensitizers.

  • Bioavailability: The lipophilic nature of the methyl ester facilitates skin absorption, increasing the risk of systemic toxicity if handled improperly.

Risk Assessment & PPE Matrix

Do not rely on "standard" lab PPE. This compound requires a barrier strategy that accounts for both solid-state dust generation and solution-phase permeation.

PPE Specification Table
Protection ZoneMinimum RequirementTechnical Specification & Rationale
Respiratory N95 / P100 (if outside hood)Primary Control: Handle inside a certified fume hood. Secondary: If weighing outside a hood is unavoidable, use a fit-tested N95. For quantities >1g, use a P100 half-face respirator to block fine particulates.
Hand (Solid) Nitrile (Single) Spec: Minimum 5 mil (0.12 mm) thickness. Rationale: Sufficient for dry powder handling where permeation risk is low.
Hand (Solution) Nitrile (Double) Spec: Inner: 4 mil; Outer: 5-8 mil (Long Cuff). Rationale: Halogenated compounds in organic solvents (DCM, DMF) permeate standard nitrile rapidly. Double gloving provides a "breakthrough buffer."
Eye/Face Chemical Goggles Spec: ANSI Z87.1+ Impact/Splash rated. Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Lab Coat + Apron Spec: Tyvek® sleeves or disposable apron recommended over standard cotton lab coat. Rationale: Cotton retains particulates; disposable barriers prevent migration of the chemical from the lab to common areas.

Operational Protocol: The "Zero-Contact" Method

This protocol is designed to create a self-validating safety loop. If you cannot complete a step (e.g., the glove check fails), the process halts.

Phase 1: Pre-Operational Engineering Check
  • Velocity Test: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "flyaway" during transfer. Static charge is the primary cause of weighing area contamination.

Phase 2: Donning Sequence (The "Clean-to-Dirty" Logic)
  • Wash Hands: Remove oils that compromise glove fit.

  • Inner Glove: Don 4 mil nitrile gloves. Inspect for micro-tears by inflating slightly (the "pneumatic test").

  • Sleeve Seal: Pull lab coat cuffs over the inner glove.

  • Outer Glove: Don long-cuff nitrile gloves over the lab coat cuff. This creates a shingle effect, ensuring spills run off the glove onto the coat, not onto skin.

Phase 3: Handling & Transfer
  • Weighing: Use a disposable anti-static weighing boat. Do not use spatula transfers for quantities <10 mg; use a micro-spatula or tapping method to reduce dust disturbance.

  • Solvent Addition: When dissolving this compound (likely in DMSO, DMF, or DCM), assume the solution is transdermal . The solvent acts as a vehicle, carrying the halogenated indazole through the skin barrier.

    • Rule: If a drop hits your outer glove, doff and replace immediately . Do not wait.

Phase 4: Doffing & Decontamination[1]
  • Solvent Wash: If gloves are visibly contaminated, wash them with soap and water before removal to bind particulates.

  • Peel Technique: Peel outer gloves inside-out without touching the exterior.

  • Inspection: Check inner gloves for any discoloration (sign of permeation).

  • Wash: Wash hands with cool water (hot water opens pores, increasing absorption risk if residue is present).

Waste Management & Disposal

Proper disposal is critical due to the halogenated nature of the compound (Bromine/Chlorine).

  • Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in a Hazardous Solid Waste drum. Label clearly: "Toxic Solid - Halogenated Indazole Derivative."

  • Liquid Waste:

    • Segregation is Mandatory: Do not mix with general organic waste if dissolved in non-halogenated solvents.[1]

    • Stream: Segregate into the Halogenated Organic Waste stream (often Green Label).[2]

    • Rationale: High temperature incineration is required to prevent the formation of dioxins/furans, which can occur if halogenated compounds are burned at lower temperatures used for standard solvents.

Visual Workflow: Safety Logic Map

The following diagram illustrates the decision logic for handling this compound, ensuring no step is bypassed.

SafetyProtocol Start START: Chemical Retrieval HoodCheck Check Fume Hood (Velocity > 80 fpm?) Start->HoodCheck HoodCheck->Start Fail (Fix Hood) Donning Don PPE: Double Nitrile + Goggles HoodCheck->Donning Pass StateCheck Physical State? Donning->StateCheck SolidHandle SOLID HANDLING: Use Anti-Static Gun Avoid Drafts StateCheck->SolidHandle Powder LiquidHandle SOLUTION HANDLING: Assume Transdermal Risk Immediate Glove Change on Splash StateCheck->LiquidHandle Dissolved WasteSeg Waste Segregation SolidHandle->WasteSeg LiquidHandle->WasteSeg Disposal DISPOSAL: Halogenated Waste Stream (Incineration Required) WasteSeg->Disposal

Caption: Operational logic flow for handling this compound, emphasizing the divergence in handling solid vs. liquid forms and the convergence on halogenated waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[3] United States Department of Labor. [Link][3]

  • National Institutes of Health (NIH). (2023). Guidelines for Safe Handling of Hazardous Drugs and Pharmaceutical Intermediates. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Solvent Waste (RCRA Guidelines). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.